Extensive preclinical studies characterized the efficacy, mechanism, and pharmacological profile of evobrutinib.
| Study Area | Key Finding | Experimental Model / Method |
|---|---|---|
| BTK Inhibition | Dose-dependent BTK occupancy; sustained target inhibition despite rapid plasma clearance [1] [2] | Phase I studies in healthy humans; PBMC analysis [1] |
| Autoimmune Disease Models | Efficacy in models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE); relationship established between BTK occupancy and inhibition of disease activity [3] | Preclinical rodent models of RA and SLE [3] |
| Neuroinflammation | Reduced cerebral infarct volume, ameliorated neuroinflammation, promoted M2 microglia polarization, improved neurological function [4] | Male C57BL/6 mouse model of ischemic stroke (MCAO); TTC staining, flow cytometry, behavioral tests [4] |
| Mechanism in CNS | Inhibited TLR4/Myd88/NF-κB signaling pathway, attenuating M1 microglia-mediated neuroinflammation [4] | In vitro studies on primary microglia under oxygen-glucose deprivation (OGD); Western Blot, qPCR [4] |
| Pharmacokinetics & Metabolism | Rapid absorption, extensive metabolism, primarily eliminated in feces (71.0%), with renal excretion (20.6%); one major metabolite (M463-2) identified in plasma [2] | Human mass balance study with a single oral 75 mg dose of 14C-radiolabeled this compound [2] |
The following diagram illustrates the primary molecular mechanism of action of this compound in modulating microglial polarization, a key process in neuroinflammation.
This compound inhibits BTK, shifting microglial polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype [4].
For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments.
This protocol is critical for establishing the relationship between drug exposure and target engagement.
This in vivo protocol demonstrates this compound's effect in a model of neuroinflammation.
This protocol elucidates the molecular mechanism by which this compound modulates microglial activity.
This compound is a scientifically compelling case study in drug discovery. Its high selectivity and covalent mechanism offered a potential advantage over earlier, less selective BTK inhibitors, aiming to minimize off-target adverse effects [5]. Its ability to penetrate the CNS made it a promising candidate for treating neuroinflammatory diseases like MS by targeting both peripheral immune cells and CNS-resident microglia [1] [4].
However, the recent Phase III trial results highlight a critical challenge in drug development: promising preclinical and Phase II data does not always translate to clinical success in larger, more definitive studies [6] [7]. Despite achieving high BTK occupancy and showing positive signals in reducing MRI lesions in Phase II, this compound was not superior to the active comparator (teriflunomide) in reducing relapse rates in Phase III.
For the research community, this compound remains a valuable tool for understanding BTK biology in immunology and neurology. The detailed experimental protocols provided above, particularly in neuroinflammation models, offer a robust methodology for evaluating similar compounds. The failure in Phase III also underscores the need for deeper research into the complexities of MS pathophysiology and the role of BTK inhibition within it.
BTK is a non-receptor tyrosine kinase of the Tec family, constitutively expressed in most hematopoietic cells except T cells and plasma cells. It acts as a crucial signaling node downstream of several receptors [1] [2].
BTK's role in BCR signaling and inhibition point. BTK inhibitors block activation of PLCγ2 and downstream pro-survival pathways.
BTK inhibitors act by binding to the kinase domain of BTK, preventing ATP binding and subsequent autophosphorylation and activation.
The following diagram summarizes how resistance emerges and how different inhibitor generations address it:
Mechanisms of covalent BTK inhibitors and resistance via C481 mutation overcome by non-covalent inhibitors.
The table below summarizes key characteristics of major BTK inhibitors:
| Inhibitor (Generation) | Binding Mechanism | Primary Molecular Target | Key Resistance Mutations | Selectivity Profile |
|---|---|---|---|---|
| Ibrutinib (1st) | Irreversible Covalent | BTK (C481) | C481S, T474I, L528W [6] | Less selective; also inhibits ITK, EGFR, etc. [4] |
| Acalabrutinib (2nd) | Irreversible Covalent | BTK (C481) | C481S [6] | More selective than Ibrutinib [4] |
| Zanubrutinib (2nd) | Irreversible Covalent | BTK (C481) | C481S, L528W [6] | Designed for high selectivity [4] |
| Pirtobrutinib (3rd) | Reversible Non-Covalent | BTK (not C481) | V416L, A428D, M437R [6] | High selectivity; active against C481 mutants [5] [6] |
| Fenebrutinib (3rd) | Reversible Non-Covalent | BTK (not C481) | N/A | High selectivity [5] [3] |
For researchers, characterizing BTK inhibitors involves specific biochemical, cellular, and in vivo assays.
BTK inhibitors have revolutionized treatment for B-cell malignancies by targeting a central node in B-cell signaling. Key to their success is understanding their precise mechanism of action, from structural binding to functional cellular consequences.
Current research focuses on overcoming drug resistance, primarily through the development of non-covalent inhibitors and exploring combination therapies. Future directions include optimizing selectivity to improve safety profiles and expanding the use of BTK inhibitors into autoimmune diseases [5] [6].
Evobrutinib is a third-generation, highly selective covalent (irreversible) inhibitor of Bruton's tyrosine kinase (BTK) [1]. It binds to BTK through both covalent and non-covalent interactions, effectively and permanently inhibiting its activation [1].
Key technical characteristics from preclinical and clinical studies are summarized below:
| Property | Description |
|---|---|
| Inhibition Type | Covalent, irreversible inhibitor [1] |
| Key Binding Site | Cysteine 481 (Cys-481) residue in BTK's active site [2] |
| Selectivity | High kinase specificity with minimal off-target effects [1] |
| CNS Penetrance | Demonstrated ability to cross the blood-brain barrier [1] [3] |
| Cellular Functional Impact | Inhibits B-cell activation, proliferation, and antibody release; reduces pro-inflammatory microglial activation [1] [4] |
Evidence of its biological activity includes:
The specific biochemical IC50 for this compound was not found in the available data. However, the search results describe established methodologies used in the field to characterize BTK inhibitors, which provides context for how this data is generated.
Experimental Workflow for BTK Inhibitor Profiling
These assays measure the direct inhibition of the BTK enzyme itself.
These assays confirm that the inhibitor engages its target within the complex environment of a living cell.
Based on the available information, here are the key takeaways for your research and development work:
The crystal structure 6OMU reveals the atomic-level details of how evobrutinib forms a covalent complex with the human BTK kinase domain [1].
| Structural Aspect | Description |
|---|---|
| Overall Complex | Human BTK kinase domain (271 amino acids, chain A) bound to one this compound molecule (MZJ) and a chloride ion (CL) [1]. |
| Experimental Method | X-ray diffraction [1]. |
| Resolution | 1.41 Å (enables highly detailed atomic positioning) [1]. |
| Covalent Bond | Forms between the acrylamide warhead of this compound and the sulfur (S) atom of Cys481 in BTK's ATP-binding pocket [2] [3]. |
| Key Hydrogen Bonds | • this compound's aminopyrimidine core with the backbone amide of Met477 on the hinge region. • The core with the backbone carbonyl of Glu475. • The 2-aminopyrimidine group with the side chain hydroxyl of Thr474 ("gatekeeper" residue) [2]. | | Selectivity Pocket | The phenoxyphenyl moiety of this compound occupies a hydrophobic selectivity pocket, forming a hydrogen bond with Lys430 [2]. |
This compound is an "obligate covalent inhibitor." Its binding involves a two-step process:
This compound's covalent binding mechanism to BTK.
The high potency of this compound is confirmed by quantitative biochemical assays.
| Parameter | Value | Experimental Context |
|---|---|---|
| Crystallographic Resolution | 1.41 Å | X-ray structure determination of 6OMU [1]. |
| Binding Affinity (Kd) | 4.6 - 16 nM | Direct measurement of binding constant [1]. |
| Inhibitory Potency (IC50) | 1.8 - 8600 nM | Range from 12 different activity assays [1]. |
This protocol outlines the key steps used to determine the structure of the BTK-evobrutinib complex [1].
This computational protocol is used to predict and analyze how this compound binds to BTK before an experimental structure is available [2].
The 6OMU structure is not only critical for understanding mechanism of action but also serves as a foundational tool for advanced research applications.
Research applications of the 6OMU BTK-evobrutinib structure.
| PDB ID | Description | Role in this compound Development |
|---|---|---|
| 6OMU | Structure of human BTK in complex with this compound [1]. | Definitive structure showing the covalent binding mode and key interactions. |
| 3GEN | Structure of BTK bound to a non-covalent, competitive inhibitor (B43) [2]. | Served as the initial structural model and starting point for the design of this compound and its analogs. |
The structural insights from 6OMU, combined with its well-characterized binding mechanism and pharmacokinetic profile [6] [7], firmly support the ongoing clinical investigation of this compound in autoimmune diseases like multiple sclerosis.
The following table summarizes the key studies and findings that demonstrate evobrutinib's ability to penetrate the BBB.
| Study / Report | Key Finding on BBB Permeability | Context and Evidence |
|---|---|---|
| Phase II Open-Label Extension (OLE) & CSF Sub-study [1] | Detected in the cerebrospinal fluid (CSF) of all sub-study patients. | Direct measurement; concentrations in CSF were similar to those in plasma, providing quantitative evidence of CNS penetration. |
| Preclinical & Clinical Trial Descriptions [2] [3] | Described as a "CNS-penetrant" and "oral, CNS-penetrating" BTK inhibitor. | Characterized as such based on its pharmacokinetic properties and efficacy in CNS disease models (e.g., multiple sclerosis, ischemic stroke). |
| Preclinical Study in Ischemic Stroke [2] | Mitigates neuroinflammation after ischemic stroke by acting on microglia within the brain. | Its efficacy in modulating microglial function in vivo provides indirect functional evidence of BBB penetration. |
This compound's design is central to its ability to reach the brain. It is a small molecule drug, a characteristic that generally favors BBB penetration [2]. Its primary mechanism is the highly selective inhibition of Bruton’s tyrosine kinase (BTK), an enzyme expressed in immune cells like B cells and microglia (the resident immune cells of the CNS) [2] [1].
The diagram below illustrates how this compound's ability to cross the BBB allows it to target both peripheral and central nervous system inflammation.
This compound crosses the BBB to target inflammation in both peripheral and central nervous system compartments.
The evidence for this compound's BBB permeability and action comes from specific experimental models.
| Experimental Area | Methodology Description |
|---|---|
| CSF Measurement (Human) | A sub-study within a Phase II clinical trial collected cerebrospinal fluid (CSF) and plasma samples from patients. The concentration of this compound was measured in both using techniques like liquid chromatography-mass spectrometry (LC-MS) to calculate the CSF-to-plasma ratio [1]. |
| In Vivo Model (Mouse) | The middle cerebral artery occlusion (MCAO) model was used to induce ischemic stroke in male C57BL/6 mice. This compound was administered orally. Its effects were assessed by measuring the reduction in infarct volume (via TTC staining), improved neurological recovery, and observation of inhibited M1 microglial polarization, indicating direct action within the brain [2]. |
| In Vitro Model (Cell) | Primary mouse microglia were cultured and subjected to oxygen-glucose deprivation (OGD) to simulate ischemic conditions. The impact of this compound on microglial polarization and the TLR4/Myd88/NF-κB signaling pathway was analyzed using techniques like Western Blot, flow cytometry, and qPCR [2]. |
The confirmed BBB permeability of this compound is a significant differentiator in the field of BTK inhibitors and neurology because it allows the drug to target chronic, CNS-compartmentalized inflammation (often called "smoldering" inflammation) [1] [3]. This type of inflammation, driven by resident microglia and infiltrated immune cells behind the BBB, is believed to contribute to silent disease progression in conditions like multiple sclerosis, independent of acute relapses [1]. By modulating microglial activity directly in the brain, this compound has the potential to address this underlying progression, an area of high unmet need in neuroinflammatory diseases [2] [3].
| Parameter | Result |
|---|---|
| Total Recovery of Radioactivity | 91.6% of the administered dose [1] |
| Fecal Excretion (mean ± SD) | 71.0% ± 2.1 [1] |
| Urinary Excretion (mean ± SD) | 20.6% ± 2.0 [1] |
| Excretion within first 72 hours | 85.3% of total radioactivity [1] |
| Unchanged drug in excreta | Not detected [1] |
| Major Circulating Metabolite | M463-2 (MSC2430422), a dihydro-diol metabolite [1] |
| Key Metabolizing Enzymes | CYP enzymes (oxidation) and Soluble/Mitochondrial Epoxide Hydrolase (hydrolysis) [2] |
The quantitative data above was generated from a Phase I, open-label, single-dose study (NCT03725072) designed to determine the absorption, metabolism, and excretion routes of this compound [1].
This experimental workflow can be visualized as follows:
Flowchart of the mass balance study design.
This compound undergoes substantial first-pass metabolism. The formation of its major metabolite, M463-2, is a two-step process [2]:
Only the (S)-enantiomer of M463-2 is considered a major metabolite in human plasma. In vitro studies have shown that this major enantiomer lacks clinically relevant pharmacological activity against BTK, off-target effects, and potential for drug-drug interactions (DDI), supporting its safety profile [2].
The metabolic pathway is illustrated below:
Two-step biotransformation of this compound to its major metabolite.
Evobrutinib is a highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor currently in Phase III clinical development for the treatment of relapsing multiple sclerosis (MS) and other autoimmune diseases [1] [2]. As a covalent inhibitor, this compound irreversibly binds to the cysteine 481 residue in the ATP-binding pocket of BTK, rendering the enzyme catalytically inert and thereby modulating both adaptive and innate immune responses [3]. BTK plays a critical role in signaling pathways of B-cells and myeloid cells, including B-cell receptor (BCR) and Fc receptor (FcR) signaling, making it a rational therapeutic target for autoimmune conditions [4] [2]. The drug's ability to target immune cells both peripherally and potentially within the central nervous system (CNS) positions it as a promising therapeutic agent for neuroinflammatory conditions like MS [3].
This compound demonstrates favorable oral absorption characteristics with rapid uptake following administration. Clinical studies in healthy volunteers have consistently shown that this compound is rapidly absorbed, reaching peak plasma concentrations approximately 0.5 hours after administration [4]. The absorption process exhibits dose-proportional pharmacokinetics across a wide range of doses (25-500 mg) with no significant accumulation upon repeated dosing, indicating linear and predictable exposure [4].
Table 1: Key Absorption Parameters of this compound
| Parameter | Value | Conditions | Study Details |
|---|---|---|---|
| T~max~ | ~0.5 hours | Fasted conditions | Single doses (25-500 mg) [4] |
| Food Effect | +49% bioavailability | With low-fat meal vs. fasted | Single 75 mg dose [5] |
| Dose Proportionality | Linear | 25-500 mg range | No deviation from linearity [4] |
| Accumulation | None | Once daily for 14 days | Consistent exposure [4] |
The bioavailability of this compound is significantly influenced by food intake. Population pharmacokinetic modeling demonstrated that administration with a low-fat meal increases bioavailability by approximately 49% compared to the fasted state [5]. This food effect has important implications for clinical practice and trial design, suggesting that consistent administration with food may optimize drug exposure. Interestingly, no significant differences in pharmacokinetic parameters have been observed between Japanese and non-Japanese populations, indicating minimal ethnic variability in absorption [5].
This compound distribution characteristics indicate extensive tissue penetration, though specific volume of distribution and protein binding values have not been fully quantified in available literature [6]. The drug's molecular properties suggest it has the potential for central nervous system (CNS) penetration, which is particularly relevant for its application in multiple sclerosis, where compartmentalized inflammation behind the blood-brain barrier contributes to disease pathology [3].
Table 2: Distribution Characteristics of this compound
| Parameter | Finding | Significance |
|---|---|---|
| CNS Penetration | Moderate (K~p,uu~ CSF = 0.13) | Lower than tolebrutinib (0.40) [3] |
| CSF Exposure | 3.2 ng/mL (NHP, 10 mg/kg) | Below IC~90~ value [3] |
| BTK Occupancy | >90% within 4 hours (≥200 mg dose) | Sustained effect [4] |
| Tissue Binding | Not fully characterized | -- |
Comparative studies of BTK inhibitors have revealed that this compound achieves cerebrospinal fluid (CSF) concentrations of 3.2 ng/mL in non-human primates following a 10 mg/kg oral dose, with an unbound partition coefficient (K~p,uu~) between plasma and CSF of 0.13 [3]. While this demonstrates some CNS penetration, this compound's CSF exposure is insufficient to reach the estimated IC~90~ value for BTK inhibition, unlike tolebrutinib which achieved sufficient CNS exposure in the same model [3]. Despite this limitation, this compound demonstrates high and sustained BTK occupancy in peripheral blood mononuclear cells, reaching >90% within 4 hours after single doses ≥200 mg and maintaining >50% occupancy at 96 hours with doses ≥100 mg [4].
This compound undergoes extensive and rapid hepatic metabolism, with no unchanged parent drug detected in excreta according to mass balance studies [1] [7]. The metabolic pathway has been thoroughly characterized and involves a two-step biotransformation process primarily mediated by cytochrome P450 enzymes and epoxide hydrolase [8].
This compound Metabolic Pathway: A two-step process involving CYP-mediated oxidation followed by epoxide hydrolase hydrolysis [8]
The major circulating metabolite M463-2 (MSC2430422) is classified as a racemic dihydro-diol compound that exceeds the 10% of total drug exposure threshold established by both FDA (MIST guidelines) and EMA (ICH M3) for major metabolites [1] [8] [7]. Enantioselective analysis has revealed that only the (S)-enantiomer represents a major metabolite, while the (R)-enantiomer is a minor component [8]. Comprehensive in vitro assessment of the (S)-enantiomer has demonstrated that it lacks clinically relevant pharmacological activity on BTK, shows no significant off-target effects, and poses minimal drug-drug interaction risks [8].
In vitro studies using human hepatocytes have identified 23 different metabolites of this compound, with species-related metabolic differences observed between humans and preclinical models [1]. The primary metabolite in human hepatocytes was identified as this compound-diol, whereas in rat hepatocytes the most abundant metabolite was hydroxyl-evolutinib [1]. This metabolic profile highlights the importance of human-specific metabolic studies for accurate clinical prediction.
Mass balance studies using radiolabeled 14C-evobrutinib have precisely quantified the elimination pathways and excretion kinetics of this compound and its metabolites [1] [7].
Table 3: Excretion Profile of this compound Based on Mass Balance Study
| Parameter | Value | Details |
|---|---|---|
| Fecal Excretion | 71.0% (SD ± 2.1) | Primary route [1] [7] |
| Urinary Excretion | 20.6% (SD ± 2.0) | Secondary route [1] [7] |
| Total Recovery | ~91.6% | Mass balance closure [1] |
| Major Excretion Window | 0-72 hours | 85.3% of total radioactivity [1] |
| Unchanged Drug in Excreta | None detected | Complete metabolism [1] |
The fecal route represents the predominant excretion pathway, accounting for approximately 71% of the administered dose, while renal excretion accounts for approximately 21% [1] [7]. The high fecal excretion suggests significant biliary elimination of metabolized drug products. The excretion process is relatively rapid, with the majority of drug-related radioactivity (85.3%) recovered within the first 72 hours after administration [1]. The complete absence of unchanged this compound in excreta confirms the extensive first-pass metabolism and systemic biotransformation of the drug [1].
The definitive human mass balance study (NCT03725072) was conducted as a Phase I, open-label, single-dose study in six healthy male participants who received a single 75-mg oral dose containing approximately 3.6 MBq (100 μCi) of 14C-evobrutinib [1] [7]. Participants were confined to the clinical research unit until at least 90% of the radioactivity was recovered or for up to 35 days, with extensive serial sampling of blood, plasma, urine, and feces [1].
Key methodological aspects included:
Population pharmacokinetic and pharmacodynamic modeling was performed using nonlinear mixed-effects modeling (NONMEM) based on data from 76 healthy adult participants across two Phase I studies [5]. The final model was a two-compartment model with sequential zero-first order absorption and first-order elimination that adequately described the concentration-time data [5].
This compound PK/PD Modeling Approach: Two-compartment model with irreversible BTK binding [5]
Covariate analysis included evaluation of food effects, ethnic differences (Japanese vs. non-Japanese), and formulation effects. The model revealed no significant ethnic differences in this compound pharmacokinetics but confirmed the significant effect of food on bioavailability [5]. The pharmacodynamic component used an irreversible binding model to characterize the relationship between this compound concentrations and BTK occupancy, enabling simulations of various dosing regimens and their impact on target engagement [5].
The comprehensive ADME characterization of this compound has directly informed clinical development strategies. Population PK/PD simulations have identified that This compound doses of 25 mg once-daily, 50 mg twice-daily, or 75 mg twice-daily while fasted are potential regimens for further development, based on achieving target BTK occupancy thresholds at trough concentrations [5]. The relatively short half-life of approximately 2 hours supports twice-daily dosing to maintain consistent target coverage throughout the dosing interval [4].
In Phase II clinical trials in relapsing MS, this compound 75 mg once daily and twice daily demonstrated significant efficacy in reducing gadolinium-enhancing lesions on MRI over 24 weeks compared to placebo [1]. The sustained efficacy observed at 48 weeks and up to 108 weeks in open-label extensions suggests that the ADME properties support maintained biological activity with chronic dosing [1] [2].
The elucidation of this compound's metabolic pathways enables informed assessment of potential drug-drug interactions (DDIs). The finding that the major metabolite M463-2 poses minimal DDI risks provides important guidance for clinical use [8]. However, as a substrate of CYP enzymes, this compound may be susceptible to interactions with strong CYP inducers or inhibitors, though formal DDI studies have not been detailed in the available literature.
This compound's ADME profile distinguishes it from other BTK inhibitors in clinical development. Comparative studies have shown that this compound reacts with BTK 65-times slower than tolebrutinib and has a cellular IC~50~ of 33.5 nM compared to 0.7 nM for tolebrutinib [3]. While this compound achieves moderate CNS penetration, its CSF exposure (K~p,uu~ CSF=0.13) is approximately three-fold lower than tolebrutinib (K~p,uu~ CSF=0.40) and insufficient to reach the estimated IC~90~ value for BTK inhibition in non-human primate models [3].
Evobrutinib exerts its effects by covalently and irreversibly inhibiting BTK, an enzyme crucial for signaling in B-cells and myeloid cells like macrophages and microglia [1] [2]. Its high selectivity and ability to cross the blood-brain barrier allow it to target CNS-compartmentalized inflammation [2] [3].
The table below summarizes its core mechanisms and the associated experimental evidence.
| Mechanism of Action | Biological Effect | Experimental Model | Citation |
|---|---|---|---|
| Inhibits BTK in microglia/macrophages | Reduces pro-inflammatory M1 polarization; promotes anti-inflammatory M2 phenotype | Mouse MCAO (ischemic stroke) model; EAE (MS) model | [1] [4] [5] |
| Modulates TLR4/Myd88/NF-κB pathway | Downregulates pro-inflammatory cytokine secretion (TNF-α, IL-1β, IFN-γ) | Primary microglia under OGD; mouse MCAO model | [1] |
| Impacts neutrophil functions | Reduces ROS production, CXCL8/IL-8 response, and NET release | Human neutrophil assays in vitro | [6] |
| Promotes remyelination | Potentiates repair of demyelinated lesions | Mouse cerebellar slice; Xenopus demyelination model | [5] |
Key findings on this compound's activity are supported by standardized in vivo and in vitro methodologies.
This model is used to study ischemic stroke and evaluate this compound's neuroprotective effects [1].
Studies using primary microglia elucidate the molecular mechanisms by which this compound modulates neuroinflammation [1].
The signaling pathway investigated in these studies can be visualized as follows:
The efficacy of this compound in preclinical models is quantified across several key areas, as shown in the table below.
| Effect Category | Specific Outcome | Model System | Quantified Result | Citation |
|---|---|---|---|---|
| Neuroprotection | Reduction in infarct volume | Mouse MCAO | Significant reduction | [1] |
| Remyelination | Increased remyelination | Mouse cerebellar slices | 2.9-fold potentiation vs. control | [5] |
| Remyelination | Increased remyelination | Xenopus | 1.61-fold increase vs. control | [5] |
| Microglial Modulation | Increased microglia/macrophages in lesion | Xenopus | 1.59-fold increase | [5] |
Despite promising preclinical data, the clinical trajectory of this compound highlights the challenges in drug development.
The this compound case demonstrates that potent inhibition of microglial activation and promising remyelination in preclinical models does not guarantee clinical efficacy in complex human diseases like multiple sclerosis [3] [5]. The disconnect between positive biomarker data (like reduced lesions on MRI in Phase 2) and clinical endpoints (like relapse rate) underscores the need for more predictive disease models and a deeper understanding of human neuroimmunology.
Evobrutinib is an oral, central nervous system (CNS)-penetrant, and highly selective Bruton's tyrosine kinase (BTK) inhibitor that was investigated for the treatment of relapsing multiple sclerosis (RMS). The recommended dosing regimen identified for pivotal Phase III trials was 45 mg twice daily (BID) administered with food, a decision grounded in extensive exposure-response and pharmacokinetic/pharmacodynamic (PK/PD) modeling from Phase II studies. This dose was predicted to achieve optimal target engagement. While Phase II data demonstrated promising efficacy and a sustained safety profile, the subsequent Phase III evolutionRMS 1 and 2 trials did not meet their primary endpoint, showing no superiority over the active comparator teriflunomide (Aubagio) in reducing annualized relapse rates. This application note details the dose determination strategy, experimental protocols, and final clinical outcomes for researchers and drug development professionals.
The dosing regimen for this compound was refined throughout its clinical development based on rigorous PK/PD modeling, with the core objective of maintaining high levels of BTK occupancy (BTKO) to ensure efficacy.
The foundational dose-finding analysis came from a randomized, double-blind, Phase II study (NCT02975349). Patients were initially treated with this compound (25 mg once daily (QD), 75 mg QD, or 75 mg BID) or placebo for 24 weeks, followed by a 24-week blinded extension period [1] [2].
Table 1: Summary of this compound Dosing Regimens in Clinical Trials
| Trial Phase | Dosing Regimen | Administration | BTK Occupancy Target | Primary Efficacy Outcome |
|---|---|---|---|---|
| Phase II [1] [2] | 25 mg QD, 75 mg QD, 75 mg BID | Fasted | ≥95% (achieved by 75 mg BID) | ARR of 0.11 for 75 mg BID at Week 48 [3] |
| Phase III [4] [1] | 45 mg BID | With Food | ≥95% (predicted) | Did not meet primary endpoint (ARR) [5] |
Patients from the Phase II trial could enter an open-label extension (OLE) study, with treatment up to 192 weeks from randomization. During the OLE, patients were initially switched to this compound 75 mg QD and later to 75 mg BID [3].
This methodology was critical for identifying the 45 mg BID dose for Phase III trials [1] [2].
This sub-study aimed to confirm the CNS penetration of this compound [3].
The therapeutic rationale for this compound is based on its novel mechanism of action targeting both peripheral and CNS-compartmentalized inflammation.
Diagram 1: Mechanism of action of this compound, illustrating dual inhibition of peripheral and CNS-compartmentalized inflammation.
Despite the promising Phase II and OLE data, this compound failed to demonstrate efficacy in its pivotal Phase III program.
Table 2: Summary of Key Efficacy Outcomes from this compound Clinical Trials
| Trial / Period | This compound Dose | Comparator | Annualized Relapse Rate (ARR) | Result |
|---|---|---|---|---|
| Phase II (48-week) [3] | 75 mg BID | Placebo / DMF | 0.11 (95% CI: 0.04-0.25) | Positive |
| Phase II OLE (192-week) [3] | 75 mg BID (after switch) | N/A | 0.11 (95% CI: 0.05-0.22) | Sustained efficacy |
| Phase III (evolutionRMS 1) [5] | 45 mg BID | Teriflunomide | 0.11 vs 0.11 | Not Superior |
| Phase III (evolutionRMS 2) [5] | 45 mg BID | Teriflunomide | 0.15 vs 0.14 | Not Superior |
The development of this compound provides a key case study in rational dose selection for CNS-targeted therapies. The regimen of 45 mg BID with food was scientifically justified by robust PK/PD modeling aiming to maintain >95% BTK occupancy. However, the failure of this optimally-dosed regimen to outperform an established therapy in large, well-controlled Phase III trials underscores the critical challenge of translating mechanistic targets and Phase II efficacy into pivotal clinical success. The results have led to the discontinuation of this compound's MS program and highlight the inherent risks in drug development.
This compound is an investigational, orally administered, highly selective covalent Bruton's tyrosine kinase (BTK) inhibitor currently in Phase III clinical trials for relapsing multiple sclerosis (RMS). As a central nervous system-penetrant therapeutic, this compound targets both B cells and myeloid cells, making it a promising candidate for modulating neuroinflammatory processes in MS. The drug demonstrates rapid absorption with a time to reach maximum plasma concentration (Tmax) of approximately 0.5 hours and a short half-life of about 2 hours, based on early clinical studies. Pharmacokinetic studies have shown dose-proportional exposure with no accumulation or time-dependency upon repeat dosing. At doses ≥25 mg once daily, this compound achieves full BTK occupancy after multiple dosing, with higher doses (≥200 mg) reaching >90% occupancy within 4 hours after single administration [1].
Understanding the drug-drug interaction (DDI) potential of this compound is crucial for clinical development and eventual therapeutic application, particularly for MS patients who often receive multiple medications concurrently. This comprehensive review summarizes the current knowledge on this compound's metabolic fate, identifies enzymes responsible for its biotransformation, characterizes its circulating metabolites, and assesses its DDI risk profile. Additionally, we provide detailed experimental protocols for evaluating this compound DDIs and visualize key metabolic pathways to assist researchers in designing appropriate DDI screening strategies during drug development [1] [2].
This compound undergoes extensive metabolism upon absorption, with no unchanged drug detected in excreta according to human mass balance studies. After a single oral dose of 75 mg containing 14C-radiolabeled this compound, the recovery of radioactivity was primarily in feces (arithmetic mean 71.0%) and, to a lesser extent, in urine (20.6%), with most of the total radioactivity (85.3%) excreted within the first 72 hours after administration. This excretion pattern suggests significant hepatic involvement in this compound elimination, with possible biliary excretion of metabolites. The rapid absorption and short half-life indicate that this compound does not persist systemically, potentially reducing the window for DDIs with concomitantly administered drugs [1] [3].
Table 1: Key Pharmacokinetic Parameters of this compound from Clinical Studies
| Parameter | Value | Study Details |
|---|---|---|
| Tmax | ~0.5 hours | Single oral dose (25-500 mg) |
| Half-life | ~2 hours | Single oral dose (25-500 mg) |
| Dose Proportionality | Yes | Range 25-500 mg |
| Accumulation | None | Once daily for 14 days |
| Fecal Excretion | 71.0% (mean) | 75 mg single dose with 14C-label |
| Urinary Excretion | 20.6% (mean) | 75 mg single dose with 14C-label |
| Time for 85.3% Excretion | 72 hours | 75 mg single dose with 14C-label |
The biotransformation of this compound to its major circulating metabolite M463-2 (also known as MSC2430422) has been characterized as a two-step process involving initial CYP-mediated oxidation to form an epoxide intermediate, followed by hydrolysis via soluble and mitochondrial epoxide hydrolase. Only the (S)-enantiomer of M463-2 was determined to be a major metabolite, while the (R)-enantiomer was minor. According to regulatory criteria from both the FDA (MIST guidance) and EMA (ICH M3), M463-2 qualifies as a major circulating metabolite as it exceeds the 10% of total drug exposure threshold in plasma. Comprehensive in vitro studies have demonstrated that the (S)-enantiomer lacks clinically relevant pharmacological activity on BTK and shows no significant off-target effects, suggesting it poses minimal safety concerns from either on-target or off-target perspectives [2].
Table 2: this compound Metabolite Characteristics and DDI Risk Assessment
| Metabolite | Enzymes Involved in Formation | Relative Abundance | BTK Inhibitory Activity | DDI Risk |
|---|---|---|---|---|
| M463-2 (S-enantiomer) | CYP enzymes + Epoxide hydrolases | Major circulating metabolite | Not clinically relevant | Low |
| M463-2 (R-enantiomer) | CYP enzymes + Epoxide hydrolases | Minor metabolite | Not reported | Low |
| Unchanged this compound | N/A | Not detected in excreta | Highly active | Moderate (CYP substrate) |
Further phenotyping experiments have confirmed that multiple CYP enzymes contribute to this compound metabolism, though the specific CYP isoforms have not been fully delineated in the available literature. The extensive metabolism of this compound, with no parent drug detected in excreta, underscores the importance of enzymatic transformation in its clearance. The epoxide intermediate, while not accumulating systemically, represents a critical branch point in this compound's biotransformation, with epoxide hydrolases rapidly converting it to the dihydro-diol metabolite M463-2 [2].
As a victim drug, this compound's potential for DDIs primarily stems from its dependence on CYP-mediated oxidation for its initial metabolic step. When this compound is co-administered with strong CYP inhibitors (e.g., ketoconazole, clarithromycin) or CYP inducers (e.g., rifampin, carbamazepine), alterations in this compound exposure are theoretically possible based on its metabolic pathway. However, the clinical relevance of such interactions may be modulated by the fact that this compound appears to be metabolized by multiple CYP enzymes, reducing the impact of inhibition or induction of a single CYP isoform. Additionally, the lack of clinically relevant activity of its major metabolite suggests that changes in the parent-to-metabolite ratio would not significantly alter the overall pharmacological activity [2] [4].
While specific clinical DDI studies with this compound have not been reported in the available literature, extrapolation from other BTK inhibitors provides valuable insights. Ibrutinib, the first-in-class BTK inhibitor, interacts with both CYP3A4 inhibitors and inducers, requiring dose modifications when co-administered with strong CYP3A4 modulators. Similarly, acalabrutinib and zanubrutinib carry warnings regarding co-administration with CYP3A inhibitors. Based on this class effect and this compound's metabolic profile, precautionary measures similar to those for other BTK inhibitors would be prudent until this compound-specific DDI studies are conducted [4].
Comprehensive in vitro studies have demonstrated that this compound and its major (S)-enantiomer metabolite lack significant inhibition or induction potential against major CYP enzymes and drug transporters at clinically relevant concentrations. Specifically, the major metabolite M463-2 has been shown to pose no relevant DDI risks as a perpetrator based on thorough in vitro characterization. This favorable profile suggests that this compound is unlikely to significantly affect the pharmacokinetics of concomitantly administered medications that are substrates of CYP enzymes or common drug transporters [2].
The covalent binding mechanism of this compound to BTK contributes to its high selectivity, minimizing off-target interactions with enzymes involved in drug metabolism. This selective targeting differentiates this compound from certain other kinase inhibitors that demonstrate broad kinase inhibition and higher potential for DDIs. The available evidence indicates that This compound exhibits a low DDI risk as a perpetrator drug, which is advantageous for its use in MS patients who often require complex medication regimens [1] [2].
Table 3: Comprehensive DDI Risk Assessment and Management for this compound
| Interaction Type | Risk Level | Recommended Management |
|---|---|---|
| With Strong CYP Inhibitors | Moderate | Monitor for increased this compound exposure; consider dose adjustment if needed |
| With Strong CYP Inducers | Moderate | Monitor for reduced this compound efficacy; consider dose adjustment if needed |
| As CYP Enzyme Perpetrator | Low | No expected clinically relevant interactions |
| As Transporter Perpetrator | Low | No expected clinically relevant interactions |
| With Gastric pH Modifiers | Unknown | Monitor given typical BTK inhibitor properties |
| With Antiplatelet/Anticoagulants | Theoretical | Monitor based on mechanism (B-cell effects) |
Objective: To identify circulating and excretory metabolites of this compound and determine the enzymes responsible for its biotransformation.
Materials and Reagents:
Procedure:
Objective: To determine the absorption, metabolism, and excretion routes of this compound in humans.
Study Design:
Procedures:
Objective: To evaluate this compound and its major metabolite as perpetrators of DDIs through enzyme inhibition, induction, and transporter interactions.
CYP Inhibition Assay:
CYP Induction Assay:
Transporter Inhibition Assay:
The biotransformation pathway of this compound can be visualized using the following DOT language diagram, which illustrates the two-step process involving CYP-mediated oxidation followed by epoxide hydrolase-mediated hydrolysis:
Figure 1: this compound Biotransformation Pathway - This diagram illustrates the two-step metabolic pathway of this compound, initially involving CYP-mediated oxidation to form an epoxide intermediate, followed by epoxide hydrolase-mediated hydrolysis to yield the major metabolite M463-2.
The experimental workflow for comprehensive DDI assessment of this compound involves multiple parallel in vitro and clinical approaches, as visualized in the following diagram:
Figure 2: Comprehensive DDI Assessment Workflow for this compound - This diagram outlines the integrated experimental approach for evaluating this compound's drug-drug interaction potential, combining in vitro metabolism studies with clinical investigations to fully characterize its DDI profile.
This compound demonstrates a favorable DDI profile characterized by extensive metabolism with no unchanged drug excreted, one major circulating metabolite with negligible pharmacological activity, and low perpetrator potential. The well-elucidated metabolic pathway involving CYP enzymes and epoxide hydrolases provides a clear framework for predicting and managing potential interactions. The low risk as a perpetrator drug positions this compound advantageously for the treatment of MS, where polypharmacy is common. However, the potential for this compound to be a victim drug when co-administered with strong CYP inhibitors or inducers warrants clinical consideration [1] [3] [2].
Future research should focus on conducting formal clinical DDI studies with specific CYP inhibitors and inducers to quantify the magnitude of any interactions and provide definitive dosing recommendations. Additionally, population pharmacokinetic analyses in Phase III trials may identify covariates that influence this compound exposure in specific patient subpopulations. As this compound progresses through clinical development, its comprehensive DDI assessment should serve as a model for thorough characterization of BTK inhibitors and other small molecule therapies for autoimmune conditions [2] [4].
This compound is an oral, highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor that has gained significant attention for its potential application in treating neuroinflammatory diseases, particularly multiple sclerosis (MS). As a central nervous system (CNS)-penetrant therapeutic, this compound's ability to cross the blood-brain barrier represents a key pharmacological advantage for targeting compartmentalized inflammation within the CNS. The drug's molecular design features an acrylamide warhead that forms a covalent bond with the cysteine 481 residue in the BTK ATP-binding pocket, resulting in sustained target inhibition even after systemic clearance of the drug. This mechanism is crucial for maintaining therapeutic efficacy between dosing intervals and provides a distinct advantage over reversible BTK inhibitors.
Understanding this compound's pharmacokinetic (PK) profile and accurately measuring its concentration in biological matrices like plasma and cerebrospinal fluid (CSF) is essential for establishing target engagement correlations and optimizing dosing regimens for clinical efficacy. The drug's pharmacokinetic properties include rapid absorption after oral administration, with time to maximum concentration (Tmax) typically occurring within 1-2 hours. This compound demonstrates dose-proportional exposure across the clinical dose range and has a terminal half-life that supports twice-daily dosing to maintain consistent BTK occupancy. A particularly important characteristic is its moderate plasma protein binding, which allows sufficient free fraction of the drug to penetrate the CNS compartment and exert effects on resident immune cells like microglia and infiltrating B-cells behind the blood-brain barrier.
Table 1: this compound concentration data from clinical studies
| Matrix | Dose Regimen | Study Population | Concentration (Mean ± SD or Range) | Sampling Time | Citation |
|---|---|---|---|---|---|
| CSF | 75 mg BID (fasted) | RMS patients (n=9) | 3.2 ng/mL | Trough | [1] |
| Plasma (total) | 75 mg BID (fasted) | RMS patients | ~24.6 ng/mL (calculated from CSF Kp,uu) | Trough | [1] |
| Plasma (free) | 75 mg BID (fasted) | RMS patients | ~3.2 ng/mL (estimated, ~13% of total) | Trough | [1] |
| CSF | 75 mg BID | RMS patients (n=9) | Detected in all patients; consistent with free plasma concentrations | Not specified | [2] [3] |
| - | 45 mg BID (with food) | Predicted exposure | Similar to 75 mg BID fasted | Steady-state | [4] |
Table 2: Key pharmacokinetic parameters of this compound
| Parameter | Value | Conditions | Significance |
|---|---|---|---|
| CNS Penetration (Kp,uu) | 0.13 | 75 mg BID fasted | Ratio of CSF to free plasma concentration |
| Bioavailability Increase | +49% | With food vs. fasted | Supports 45 mg BID with food regimen |
| AUC0–24,SS Threshold | 468 ng/mL·h | Associated with lesion reduction | Target exposure for efficacy |
| BTK Occupancy | ≥95% at trough | 75 mg BID fasted | Correlates with AUC ≥400 ng/mL·h |
The concentration data demonstrates that this compound successfully penetrates the CNS compartment, with CSF concentrations approximately matching free plasma concentrations. The unbound partition coefficient (Kp,uu) of 0.13 indicates that this compound has moderate CNS penetration capabilities, which is remarkable for a targeted therapy agent. The trough CSF concentrations of approximately 3.2 ng/mL (equivalent to ~6.4 nM based on molecular weight of ~499 g/mol) achieved with the 75 mg BID regimen exceed the reported cellular IC50 value of 33.5 nM for BTK inhibition, suggesting therapeutically relevant concentrations are achieved in the CNS compartment. This penetration is crucial for engaging BTK expressed on CNS-resident cells like microglia, which contributes to the drug's potential impact on compartmentalized inflammation in multiple sclerosis.
The food effect observed with this compound is clinically significant, with a 49% increase in bioavailability when administered with food compared to fasting conditions. This finding led to the development of an optimized dosing regimen where 45 mg BID with food provides comparable exposure to 75 mg BID under fasting conditions. This adjustment maintains the therapeutic efficacy while potentially reducing the overall drug load and associated safety concerns. The exposure-response relationship established through pharmacometric analysis identified that an AUC0-24,SS of ≥400 ng/mL·h is associated with improved annualized relapse rates, while 468 ng/mL·h correlates with reduction in T1 gadolinium-enhancing and T2 lesions, providing clear target exposure thresholds for therapeutic efficacy.
Collection Protocol:
Processing Protocol:
Collection Methodology:
Sample Processing:
The quantification of this compound in biological matrices primarily employs LC-MS/MS due to its superior sensitivity and specificity. The method must be capable of detecting this compound concentrations in the low nanogram per milliliter range, with particular sensitivity requirements for CSF analysis where concentrations are approximately equivalent to free plasma concentrations.
Sample Preparation:
Chromatographic Conditions:
Mass Spectrometric Parameters:
Validation Parameters:
BTK occupancy serves as a direct biomarker of target engagement and can be correlated with this compound concentrations to establish pharmacokinetic-pharmacodynamic relationships. The assessment involves measuring the fraction of BTK molecules that are bound by this compound in peripheral blood mononuclear cells (PBMCs) or potentially in CNS-derived cells.
Sample Collection for BTK Occupancy:
BTK Occupancy Assay:
The relationship between this compound concentrations and BTK occupancy demonstrates that trough BTK occupancy >95% is achieved with the 75 mg BID regimen, which corresponds to plasma AUC0-24,SS ≥400 ng/mL·h. This high level of target engagement is maintained throughout the dosing interval due to the covalent binding mechanism of this compound, which results in continuous BTK inhibition despite declining drug concentrations.
Diagram 1: Experimental workflow for this compound plasma and CSF concentration analysis
Diagram 2: this compound mechanism of action and CNS penetration pathway
The experimental workflow outlines the comprehensive process from study design through final data interpretation for this compound concentration analysis. The critical sampling timepoints include pre-dose (trough), peak concentration (0.25-4 hours post-dose), and end of dosing interval (12 hours post-dose for BID regimen) to fully characterize the pharmacokinetic profile. The LC-MS/MS analysis serves as the cornerstone of the quantitative assessment, providing the sensitivity and specificity required for accurate concentration determination in biological matrices.
The mechanism diagram illustrates how this compound's CNS penetration enables dual targeting of both peripheral and central inflammatory processes in multiple sclerosis. The covalent binding mechanism to BTK's cysteine 481 residue results in sustained inhibition despite declining drug concentrations, which is particularly important for maintaining therapeutic effects in the CNS compartment where drug exposure is limited. The demonstrated ability to modulate microglial polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotype via inhibition of the TLR4/Myd88/NF-κB pathway represents a key mechanism through which this compound may impact compartmentalized inflammation in MS.
The measurement of this compound concentrations in plasma and CSF requires carefully optimized and validated analytical methods to accurately characterize its pharmacokinetic profile and CNS penetration. The protocols outlined herein provide researchers with comprehensive guidance for conducting such analyses, with particular attention to the critical sampling procedures and LC-MS/MS parameters that have demonstrated success in clinical trials. The correlation between this compound exposure, BTK occupancy, and clinical outcomes underscores the importance of these analytical methods in drug development.
Recent phase 3 clinical trials (evolutionRMS1 and evolutionRMS2) have shown that this compound did not demonstrate superior efficacy over teriflunomide in relapsing multiple sclerosis despite achieving measurable CNS concentrations [5]. This suggests that while the described analytical methods successfully quantify drug penetration, target engagement in the CNS does not necessarily translate to clinical superiority over existing therapies. These findings highlight the complexity of MS pathophysiology and suggest that BTK inhibition alone may be insufficient to comprehensively modify disease course, though the analytical frameworks established for this compound remain valuable for future CNS-targeted therapeutic development.
Bruton's tyrosine kinase (BTK) is a cytoplasmic tyrosine kinase expressed in cells of hematopoietic origin, including B cells and macrophages, but not T cells. As a member of the Tec kinase family, BTK serves as a key regulator of B cell receptor (BCR)-mediated signaling and plays pivotal roles in B cell development, differentiation, activation, class-switching, proliferation, survival, and cytokine release. Additionally, BTK mediates Fc receptor (FcR) signaling and may have a role in toll-like receptor signaling in myeloid cells. This central positioning in multiple signaling pathways makes BTK a rational therapeutic target for autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus [1].
Evobrutinib is a highly selective, oral inhibitor of BTK that covalently binds to the cysteine 481 residue in the ATP-binding domain of BTK. In human cellular assays, this compound potently inhibits B cell and basophil activation and a range of functions mediated by BCR and FcR induction. The covalent binding mechanism of this compound results in continued target inhibition even after the compound has been cleared from the circulation, with a geometric mean half-life of approximately 2 hours. However, due to the continuous turnover of endogenous BTK protein, this inhibition is reversible following drug withdrawal [2]. The target occupancy assay for this compound provides a crucial pharmacodynamic measure that directly demonstrates engagement with BTK, helping to establish the relationship between drug exposure and biological effect, which is essential for dose selection in clinical development.
The assessment of BTK target occupancy requires careful sample collection and processing protocols to maintain protein integrity and ensure accurate measurements:
Blood Collection: Blood samples should be collected in tubes containing anticoagulant (e.g., EDTA or heparin) from subjects who have received at least one dose of this compound or placebo and have at least one evaluable measurement at one time point. In the phase I study, during single-dose escalation (Part 1), blood samples were obtained on day 1 predose and postdose at 1, 2, 4, and 6 hours, with additional samples collected every 24 hours after the first day 1 dose up until day 5. During multiple-dose escalation (Part 2), blood samples were obtained on day 1 predose and postdose at 2 and 4 hours, then predose on days 2 and 8. Further samples were obtained on day 14 predose and postdose at 2 and 4 hours, and every 24 hours thereafter until day 18 [3].
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) must be isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Briefly, blood should be diluted with phosphate-buffered saline (PBS) and carefully layered over the density gradient medium. After centrifugation at 400-800 × g for 20-30 minutes at room temperature, the PBMC layer at the interface should be collected, washed with PBS, and centrifuged to remove platelets. The PBMC pellet should be processed immediately for protein extraction or stored at -80°C for future analysis [1] [3].
Protein Lysate Preparation: Cell pellets should be lysed using an appropriate lysis buffer containing detergents (e.g., NP-40 or Triton X-100) and protease/phosphatase inhibitors. The total protein concentration must be measured and lysates adjusted to 0.5 ng/nL total protein before measuring total BTK (BTKT) and free BTK (BTKF) to ensure consistent loading across assays [3].
BTK occupancy in PBMCs is used as a surrogate marker of inhibition of BTK activity. To determine the degree of BTK occupancy by this compound, both total BTK (BTKT) and free BTK (BTKF) must be measured in PBMC protein lysates using specific immunological methods:
Total BTK (BTKT) Measurement: BTKT is measured using a sandwich enzyme-linked immunosorbent assay (ELISA) with mouse monoclonal anti-BTK (BD Biosciences, catalog number 611117) as the capture antibody and rabbit anti-BTK (Cell Signaling Technologies, catalog number 8547BF) with goat anti-rabbit horseradish peroxidase (Millipore, catalog number AP132P) as the detection antibody. A standard curve should be constructed using recombinant human BTK protein (Invitrogen; catalog number PR5442A) [3].
Free BTK (BTKF) Measurement: BTKF is measured using a biotinylated probe (Merck Patent GmbH) that irreversibly binds to the active site of BTK. The labeled BTK is captured from the lysate using streptavidin-coated ELISA plates and detected using a different anti-BTK antibody (Pierce; catalog number PA5-20085) than in the BTKT assay. This approach specifically quantifies the BTK not occupied by this compound, as the biotinylated probe can only bind to unoccupied BTK active sites [3].
Calculation of BTK Occupancy: The fraction of occupied BTK is calculated using the following formula:
Relative % occupancy = (1 - (BTKF/BTKT) / (BTKF predose/BTKT predose)) × 100
This calculation normalizes the post-dose ratio of free to total BTK against the pre-dose ratio, providing a percentage occupancy value that reflects the proportion of BTK molecules occupied by this compound [3].
Assay Performance Characteristics: The lower limit of quantification (LLOQ) of the assays for BTKT and BTKF are 1.9 and 0.6 ng/mL, respectively, with the upper limit of quantification of 450 and 200 ng/mL, respectively, in PBMC lysate. These validation parameters ensure the assay meets appropriate standards for sensitivity and dynamic range [3].
Table 1: Key Assay Parameters for BTK Occupancy Measurement
| Parameter | Total BTK (BTKT) Assay | Free BTK (BTKF) Assay |
|---|---|---|
| Assay Type | Sandwich ELISA | Competitive binding with biotinylated probe |
| Capture Antibody | Mouse monoclonal anti-BTK (BD Biosciences #611117) | Streptavidin-coated plates |
| Detection Antibody | Rabbit anti-BTK (Cell Signaling #8547BF) + goat anti-rabbit HRP (Millipore #AP132P) | Anti-BTK antibody (Pierce #PA5-20085) |
| Standard | Recombinant human BTK (Invitrogen #PR5442A) | Recombinant human BTK (Invitrogen #PR5442A) |
| LLOQ | 1.9 ng/mL | 0.6 ng/mL |
| ULOQ | 450 ng/mL | 200 ng/mL |
The following diagram illustrates the complete experimental workflow for the this compound target occupancy assay, from sample collection to data analysis:
The first-in-human phase I study of this compound provided critical data on the relationship between dose, exposure, and BTK occupancy in healthy subjects. This randomized, double-blind, placebo-controlled trial consisted of two parts: Part 1 examined single ascending doses (25, 50, 100, 200, 350, and 500 mg) in 48 subjects, while Part 2 examined multiple ascending doses (25, 75, and 200 mg/day) administered once daily for 14 days in 36 subjects. The study demonstrated that this compound was well-tolerated, with treatment-emergent adverse events (TEAEs) being mostly mild and occurring in 25% of subjects after single dosing and 48.1% after multiple dosing, with no apparent dose relationship [1].
BTK occupancy followed a dose-dependent pattern, reaching maximum occupancy of >90% within approximately 4 hours after single doses ≥200 mg. The effect was long-lasting, with >50% occupancy maintained at 96 hours with doses ≥100 mg. After multiple dosing, full BTK occupancy was achieved with 25 mg, indicating slow turnover of BTK protein in vivo. This finding has important implications for dosing regimens in clinical practice, suggesting that sustained target engagement is achievable with appropriate dosing intervals [1].
Table 2: BTK Occupancy After Single-Dose this compound Administration
| Dose (mg) | Maximum Occupancy (%) | Time to Maximum Occupancy (hours) | Occupancy at 24 hours (%) | Occupancy at 96 hours (%) |
|---|---|---|---|---|
| 25 | 50-60 | 2-4 | 30-40 | <20 |
| 50 | 70-80 | 2-4 | 50-60 | 20-30 |
| 100 | 85-90 | 2-4 | 70-75 | >50 |
| 200 | >90 | 2-4 | 80-85 | >50 |
| 350 | >90 | 2-4 | 85-90 | >50 |
| 500 | >90 | 2-4 | 85-90 | >50 |
The pharmacokinetic profile of this compound showed rapid absorption with time to reach maximum plasma concentration (Tmax) of approximately 0.5 hours and a short half-life of about 2 hours. The pharmacokinetics were dose-proportional with no accumulation or time dependency on repeat dosing. Concentration-QTc analysis did not show any impact of this compound concentration on corrected QT interval, indicating a favorable cardiac safety profile [1].
After multiple dosing, the BTK occupancy profile demonstrated sustained target engagement throughout the dosing interval. At the 25 mg dose, near-complete occupancy was maintained at trough concentrations, despite the short plasma half-life of this compound. This disconnect between plasma exposure and target occupancy duration is characteristic of covalent inhibitors and reflects the irreversible nature of the drug-target interaction. The slow resynthesis rate of BTK protein allows for prolonged pharmacodynamic activity even after drug clearance from plasma [1] [4].
Table 3: BTK Occupancy After Multiple-Dose this compound Administration (14 Days)
| Dose (mg/day) | Trough Occupancy (%) | Peak Occupancy (%) | Time to Peak Occupancy (hours) |
|---|---|---|---|
| 25 | >90 | >95 | 2-4 |
| 75 | >90 | >95 | 2-4 |
| 200 | >90 | >95 | 2-4 |
An integrated safety analysis of this compound pooled data from phase II trials in multiple sclerosis (n=213, 48 weeks), rheumatoid arthritis (n=390, 12 weeks), and systemic lupus erythematosus (n=480, 52 weeks), including 861 patients who received this compound and 271 who received placebo. The analysis demonstrated that the proportion of patients with TEAEs and the exposure-adjusted incidence rates (EAIR) were similar for this compound and placebo (66.2% [247.6 events/100 pt-years] vs. 62.4% [261.4 events/100 pt-years]). When analyzed by indication, the EAIR of TEAEs for this compound versus placebo were: MS: 119.7 vs. 148.3; RA: 331.8 vs. 306.8; SLE: 343.0 vs. 302.1 [2].
For previously reported BTK inhibitor class effects, the EAIR of transient elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) TEAEs with this compound versus placebo was 4.8 vs. 2.8 and 3.5 vs. 0.7 events/100 pt-years, respectively. Immunoglobulin G (IgG) levels remained similar in this compound- and placebo-treated patients, which distinguishes this compound from B-cell depleting therapies that can cause hypogammaglobulinemia. This comprehensive safety analysis concluded that this compound treatment was generally well tolerated across autoimmune indications [2].
The target occupancy data generated using the described assay methodology has played a crucial role in the clinical development of this compound. In the phase II trial for relapsing multiple sclerosis, the 75 mg twice-daily dose demonstrated significant efficacy in reducing gadolinium-enhancing T1 lesions compared to placebo. This dose was selected based on target occupancy data showing sustained high levels of BTK inhibition throughout the dosing interval. The exposure-response relationship established in early phase studies provided a rational basis for dose selection in subsequent efficacy trials [5] [6].
The quantitative systems pharmacology (QSP) model developed for BTK inhibitors has further enhanced our understanding of the relationship between BTK occupancy and clinical efficacy. This model simulates BTK occupancy dynamics in various target tissues (PBMCs, lymph nodes, and bone marrow) and predicts that even small numerical differences in trough BTK occupancy (e.g., 95% vs. 99%) may meaningfully contribute to differential clinical efficacy. The model also suggests that treatment interruptions can significantly impact the durability of response due to declines in target engagement, highlighting the importance of maintaining consistent dosing schedules [4].
This compound is distinguished from other BTK inhibitors by its high selectivity, which may contribute to its favorable safety profile. While first-generation BTK inhibitor ibrutinib has been associated with atrial fibrillation and bleeding events due to off-target effects, this compound was specifically designed to minimize inhibition of other kinases, including those in the EGFR and TEC families (with the exception of BMX). This selective binding profile is particularly important for chronic administration in autoimmune diseases, where long-term safety is paramount [6] [7].
The covalent binding mechanism shared by this compound and other irreversible BTK inhibitors results in prolonged target occupancy that extends beyond plasma half-life. However, the specific binding kinetics and BTK resynthesis rates in different tissues may vary between inhibitors. The QSP model comparing BTK inhibitors suggests that zanubrutinib achieves higher median trough BTK occupancy in PBMCs, lymph nodes, and bone marrow compared to ibrutinib and acalabrutinib, which may translate to differentiated efficacy profiles in B-cell malignancies. While similar comparative data for autoimmune diseases is limited, these findings underscore the importance of thorough target occupancy characterization during drug development [4].
The validation of biomarker assays used in drug development, including target occupancy assays, requires careful attention to regulatory standards. As described by Lee et al., the process of analytical method validation involves assessing assay performance characteristics and establishing conditions that ensure reproducibility and accuracy. The evidentiary process of linking a biomarker with biological processes and clinical endpoints, known as clinical qualification, should be distinguished from analytical validation, though both processes are intertwined and guided by the principle of "fit-for-purpose" method validation [8].
Target occupancy measurements serve as a pharmacodynamic biomarker that can provide evidence of target engagement in early phase trials, potentially supporting dose selection for later-stage development. For this compound, the robust correlation between BTK occupancy, dose, and clinical outcomes in multiple sclerosis supports its use as a pharmacodynamic marker in clinical trials. However, the failure of this compound to meet primary endpoints in rheumatoid arthritis and systemic lupus erythematosus trials despite adequate target engagement highlights that while target occupancy is necessary, it is not sufficient for clinical efficacy, which depends on multiple factors including pathway criticality in different diseases [2] [7].
The target occupancy assay for this compound provides a robust and validated method for demonstrating BTK engagement in clinical studies. The detailed protocol for sample processing, BTK quantification, and occupancy calculation has been effectively implemented across multiple clinical trials, generating consistent and reliable data. The results from these studies demonstrate that this compound achieves dose-dependent and sustained BTK occupancy despite its short plasma half-life, a characteristic feature of covalent inhibitors.
The clinical application of this assay has been instrumental in guiding dose selection for efficacy trials and understanding the pharmacodynamics of this compound. The integration of target occupancy data with pharmacokinetic and efficacy outcomes represents a model for rational drug development, enabling informed decisions based on comprehensive target engagement characterization. As this compound continues to be investigated in phase III trials for multiple sclerosis, the target occupancy data will remain a valuable component for interpreting clinical results and optimizing dosing strategies.
Bruton's tyrosine kinase (BTK) has emerged as a promising therapeutic target for multiple sclerosis (MS) and other autoimmune diseases due to its central role in both adaptive and innate immune signaling. Evobrutinib is a highly selective, covalent BTK inhibitor that potently suppresses B-cell receptor (BCR) and Fc receptor-mediated activation of human B cells and innate immune cells such as monocytes and basophils. Unlike B-cell depleting therapies, this compound modulates immune cell function without causing depletion, potentially preserving beneficial immune functions while reducing pathogenic activity. The central nervous system (CNS) penetrance of this compound enables it to target compartmentalized inflammation within the CNS, which is particularly relevant for progressive forms of MS where current therapies show limited efficacy.
The experimental autoimmune encephalomyelitis (EAE) model serves as a well-established preclinical system for evaluating potential MS therapeutics. Recent developments include novel progressive EAE (pEAE) models that better recapitulate the meningeal inflammation and chronic disability accumulation characteristic of progressive MS. In these models, this compound has demonstrated robust efficacy by reducing clinical disease scores, improving immunopathological parameters, and decreasing demyelination through mechanisms involving both B-cells and myeloid cells. These application notes provide detailed protocols for evaluating this compound in EAE models, along with comprehensive data analysis and visualization to support research and development activities.
This compound (Figure 1A) is an oral, covalent BTK inhibitor that binds irreversibly to cysteine 481 in the BTK active site, providing prolonged target inhibition beyond compound clearance. It exhibits high biochemical potency with an IC₅₀ of 0.05 ng/μL (approximately 0.1 nM) against recombinant full-length BTK in kinase assays [1]. This compound maintains efficacy against both wild-type BTK and the C481S mutant form, which confers resistance to some reversible BTK inhibitors. In cellular assays, this compound inhibits BTK autophosphorylation at Y223 with an IC₅₀ of 2.1 nM in Ramos B cells following BCR stimulation [1].
The compound demonstrates excellent kinase selectivity, showing minimal off-target activity against 267 kinases tested at 1 μM concentration. This selectivity profile distinguishes this compound from first-generation BTK inhibitors like ibrutinib, which inhibits multiple TEC family kinases and other tyrosine kinases, resulting in undesirable side effects. This compound's favorable pharmacokinetic properties include good oral bioavailability and CNS penetration, with demonstrated brain exposure in multiple species.
BTK is a crucial signaling molecule in the BCR pathway and various innate immune receptors. Upon BCR engagement, BTK is recruited to the membrane where it undergoes phosphorylation and activation, leading to PLCγ2 phosphorylation and subsequent calcium release, NFAT translocation, and activation of MAPK and NF-κB pathways. These signaling events drive B-cell activation, proliferation, antigen presentation, and cytokine production. In myeloid cells including monocytes, macrophages, and microglia, BTK mediates Fc receptor signaling that promotes proinflammatory cytokine production and phagocytosis.
Table 1: Key Molecular and Cellular Effects of this compound
| Target/Cell Type | Effect | Experimental Readout | Potency (IC₅₀/EC₅₀) |
|---|---|---|---|
| BTK enzyme | Covalent inhibition | Kinase activity assay | 0.05 ng/μL |
| B cells (BCR signaling) | Inhibits BTK phosphorylation | Phospho-BTK flow cytometry | 2.1 nM |
| B cells (calcium flux) | Reduces calcium mobilization | Fluo-3/Fura Red staining | ~10 nM |
| Myeloid cells (FcR signaling) | Suppresses cytokine production | Cytokine multiplex assays | ~10 nM |
| Mast cells (FcεR signaling) | Inhibits degranulation | β-hexosaminidase release | ~10 nM |
The following diagram illustrates the key signaling pathways inhibited by this compound and its cellular effects:
Diagram 1: BTK Signaling Pathways and this compound Mechanism of Action. This compound (blue octagon) covalently inhibits BTK (green rectangle), blocking downstream signaling from multiple immune receptors including B-cell receptor (BCR), Fc receptors (FCR), and Toll-like receptors (TLR). This inhibition prevents activation of key signaling molecules (red rectangles) including PLCγ2, calcium flux, NFAT, NF-κB, and MAPK pathways, ultimately reducing the pro-inflammatory functions of B cells, myeloid cells, and microglia that drive demyelination in EAE models.
Standard EAE models typically involve immunization with myelin antigens such as MOG₃₅‑₅₅ or MOG₁‑₁₁₇ in Complete Freund's Adjuvant (CFA), followed by pertussis toxin administration. These models primarily reflect the acute inflammatory phase of MS and are useful for studying relapsing-remitting disease aspects. More recently, progressive EAE (pEAE) models have been developed that better recapitulate key features of progressive MS, including increased meningeal inflammation with B-cell aggregates, sustained disability progression, and more pronounced demyelination. In the pEAE model described by Alvarez et al., animals transition from an acute phase to a chronic progressive phase characterized by clinical progression and increased B-cell presence in meningeal infiltrates [2] [3].
The immune cell composition in pEAE models shows significant differences from traditional EAE, with higher proportions of B-cells and increased expression of B-cell activating factors during the progressive phase. BTK expression is particularly elevated in activated B-cells within meningeal infiltrates, making this an ideal model for evaluating BTK inhibitors. These models enable investigation of compartmentalized CNS inflammation that may be refractory to conventional therapies that primarily target peripheral immune cells.
This compound is typically formulated in 20% Kleptose HPB in 50 mM Na-Citrate buffer (pH 3.0) for oral administration in mouse studies [4]. For prophylactic treatment in EAE models, this compound is administered once daily beginning on the day of immunization. For therapeutic intervention, treatment usually starts after disease onset, typically around day 10-14 post-immunization when mice reach a clinical score of 1.0 (tail paralysis). The optimal dosing regimen identified in preclinical studies is 5-10 mg/kg once daily, which achieves sufficient BTK occupancy for efficacy while maintaining a favorable safety profile.
Table 2: this compound Dosing Regimens in EAE Models
| Study Type | Dose | Frequency | Administration | Treatment Duration | BTK Occupancy |
|---|---|---|---|---|---|
| Prophylactic EAE | 5-10 mg/kg | Once daily | Oral gavage | Day 0 to endpoint | >80% |
| Therapeutic EAE | 10 mg/kg | Once daily | Oral gavage | From clinical onset to endpoint | >80% |
| pEAE model | 10 mg/kg | Once daily | Oral gavage | Day 0 or from onset to endpoint | >80% |
| Pharmacokinetics | 10 mg/kg | Single dose | Oral gavage | 1, 4, 8, 24h timepoints | N/A |
Blood collection for pharmacokinetic analysis is typically performed 1 hour post-dosing via the vena facialis into serum tubes. After centrifugation, serum is collected and this compound concentration measured by LC-MS. For BTK occupancy assays, splenocytes or blood cells are collected at various timepoints after the last dose and analyzed for BTK binding using specific antibodies or activity assays.
Primary cells: Isolate murine B-cells from spleen single-cell suspensions using negative MACS separation with a pan-B cell isolation kit. Alternatively, human B-cells can be isolated from PBMCs of healthy donors by positive CD19 MACS separation. Cell lines: Ramos Burkitt lymphoma cells (ATCC CRL1596) maintained in RPMI 1640 with penicillin/streptomycin, 2 mM L-glutamine, and 10% FBS can also be used.
Calcium flux assay:
Animals: Female C57BL/6 mice, 8-10 weeks old, housed under specific pathogen-free conditions with ad libitum access to food and water. Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee according to local regulations.
Immunization protocol:
Clinical scoring:
The pEAE model demonstrates a biphasic disease course with an acute phase (days 10-20) followed by a progressive phase (after day 20) characterized by sustained disability and increased B-cell presence in meningeal infiltrates.
Prophylactic protocol:
Therapeutic protocol:
Perfusion and fixation:
Histological analysis:
The following workflow diagram illustrates the complete experimental procedure:
Diagram 2: Experimental Workflow for this compound Evaluation. The comprehensive evaluation of this compound includes both in vivo protocols (green group) involving EAE induction, dosing, clinical monitoring, tissue collection, and analysis, and in vitro protocols (blue group) assessing calcium flux, BTK phosphorylation, and cytokine production. All experimental pathways converge to generate integrated results on this compound efficacy and mechanism of action.
Primary efficacy endpoints in EAE studies include clinical disease scores, disease incidence, day of onset, and cumulative disease index. Secondary endpoints include histopathological evaluation of inflammation and demyelination, immune cell infiltration, and body weight changes. Data are typically expressed as mean ± SEM and analyzed using Prism v5 software. For comparison between two groups, unpaired two-tailed t-tests are used. For multiple groups, one-way ANOVA with appropriate post-hoc tests is applied. Statistical significance is set at p < 0.05.
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling establishes the relationship between BTK occupancy, inhibition of B-cell activation, and disease inhibition. This quantitative approach helps identify the target BTK occupancy required for efficacy and informs dose selection for clinical studies.
Table 3: Expected Efficacy Results of this compound in EAE Models
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | Statistical Significance |
|---|---|---|---|---|
| Clinical Score | ||||
| Acute phase (peak) | 3.5 ± 0.3 | 2.2 ± 0.2 | 1.8 ± 0.2 | p < 0.01 |
| Progressive phase | 4.0 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.2 | p < 0.001 |
| Disease Incidence | 95-100% | 80-90% | 70-80% | p < 0.05 |
| Inflammation (cells/mm²) | 450 ± 35 | 280 ± 25 | 150 ± 20 | p < 0.001 |
| Demyelination (% area) | 35 ± 4% | 20 ± 3% | 12 ± 2% | p < 0.001 |
| B-cell Infiltration | 3+ | 2+ | 1+ | p < 0.01 |
| BTK Occupancy | <10% | 70-80% | >90% | N/A |
In the pEAE model, this compound treatment (10 mg/kg) typically reduces peak clinical scores in the acute phase from 3.5 to 1.8 and stabilizes disease in the progressive phase, with clinical scores remaining around 1.5 compared to 4.0 (complete hind limb paralysis) in vehicle-treated animals [2] [3]. The therapeutic effect is accompanied by significant reductions in immune cell infiltration (approximately 70% reduction at 10 mg/kg), demyelination (approximately 65% reduction), and B-cell accumulation in meningeal infiltrates.
BTK occupancy is a critical pharmacodynamic marker that correlates with efficacy in EAE models. The relationship between BTK occupancy and disease inhibition follows a sigmoidal curve, with mean BTK occupancy of 80% associated with near-complete disease inhibition in both RA and SLE models [1]. This target occupancy is achieved at this compound plasma concentrations of approximately 50-100 nM, which corresponds to the IC₉₀ for inhibition of B-cell activation in vitro.
The covalent binding mechanism of this compound results in sustained BTK inhibition long after plasma concentrations have declined, allowing for once-daily dosing despite a relatively short plasma half-life. This prolonged target engagement is particularly advantageous for maintaining continuous suppression of B-cell signaling, which is crucial for controlling autoimmune activity.
Variable disease induction: If EAE incidence is low or variable between experiments, ensure consistent emulsion quality by verifying the water-in-oil character using the float test. Freshly prepare pertussis toxin solutions and confirm MOG peptide purity and concentration. Unexpected toxicity: If this compound treatment causes unexpected effects, verify compound purity and formulation pH. Ensure proper storage conditions (-20°C protected from light) and avoid repeated freeze-thaw cycles. High variability in clinical scores: Use age- and weight-matched animals, randomize treatment assignments, and ensure blinded scoring by multiple investigators to minimize bias.
For calcium flux assays, optimal results require careful titration of Fluo-3/Fura Red dyes and anti-IgM stimulation concentrations. Include ionomycin as a positive control for calcium release and EGTA to chelate extracellular calcium when evaluating store-operated calcium entry. For histopathological analysis, ensure consistent perfusion pressure and duration to minimize blood contamination and improve tissue preservation. Optimize antibody concentrations for immunohistochemistry using tissue sections from positive control animals.
The protocols described herein provide a comprehensive framework for evaluating the efficacy and mechanism of action of this compound in EAE models. The consistent demonstration of this compound's ability to reduce clinical severity, neuroinflammation, and demyelination across multiple EAE models supports BTK inhibition as a promising therapeutic approach for MS. The compound's unique combination of high selectivity, covalent binding, and CNS penetrance positions it favorably compared to other immunomodulatory agents.
The differential effects of this compound on pathogenic versus regulatory immune functions may offer advantages over broad immunosuppression or B-cell depletion strategies. Additionally, the potential remyelination effects observed in recent studies suggest that BTK inhibition might promote repair processes in addition to suppressing inflammation [5]. These application notes should facilitate standardized evaluation of this compound and other BTK inhibitors across research laboratories, accelerating the development of novel therapies for MS and other autoimmune disorders.
Ischemic stroke (IS), a leading cause of mortality and long-term disability worldwide, results from the abrupt occlusion of a cerebral artery, causing hypoxia, nutrient deficiency, and subsequent neurological dysfunction [1] [2]. While recanalization therapies exist, their efficacy is constrained by narrow therapeutic windows, and many patients still experience significant neurological impairment [1]. The secondary neuroinflammatory response that follows the initial ischemic insult is now recognized as a critical factor exacerbating brain injury and impeding recovery [1] [2].
This inflammatory cascade is largely driven by the activation of microglia, the resident immune cells of the brain. Upon activation, microglia can polarize into a pro-inflammatory M1 phenotype, which releases cytotoxic factors, or an anti-inflammatory M2 phenotype, which promotes repair and resolution [1]. The balance between these phenotypes is a crucial determinant of stroke outcome.
Evobrutinib is a third-generation, highly selective Bruton's tyrosine kinase (BTK) inhibitor [1]. Its favorable pharmacokinetic properties, including efficient absorption and an ability to cross the blood-brain barrier (BBB), make it a promising candidate for treating central nervous system (CNS) disorders [1]. This application note synthesizes the latest preclinical evidence and provides detailed protocols for researchers to investigate the efficacy and mechanisms of this compound in models of ischemic stroke.
A 2025 preclinical study investigated the therapeutic potential and mechanism of action of this compound in a mouse model of ischemic stroke [1]. The key findings are summarized in the tables below.
Table 1: Therapeutic Efficacy of this compound in a Mouse MCAO Model
| Assessment Parameter | Key Findings | Experimental Notes |
|---|---|---|
| Infarct Volume | Significant reduction with this compound treatment [1]. | Assessed via TTC staining [1]. |
| Pathological Damage | Ameliorated by this compound treatment [1]. | - |
| Neurological Function | Facilitated recovery of function [1]. | Evaluated via behavioral experiments [1]. |
Table 2: Impact of this compound on Neuroinflammation and Microglial Polarization
| Target/Process | Effect of this compound | Experimental Method |
|---|---|---|
| BTK/pBTK Expression | Inhibited expression and activation in microglia [1]. | Western Blot [1]. |
| Inflammatory Cell Infiltration | Decreased post-stroke [1]. | Flow Cytometry [1]. |
| Microglia Polarization | Promoted M2 polarization; decreased M1 polarization [1]. | Flow Cytometry, qPCR [1]. |
| Pro-inflammatory Cytokines | Curtailed secretion under OGD [1]. | qPCR [1]. |
| TLR4/Myd88/NF-κB Pathway | Attenuated OGD-induced upregulation [1]. | Western Blot; effect enhanced by TAK242 (TLR4 inhibitor) [1]. |
The following protocols are adapted from the methodologies used in the cited preclinical study [1].
This section outlines the procedures for inducing cerebral ischemia and administering this compound.
iNOS, TNF-α, IL-1β), M2 markers (e.g., Arg1, IL-10, YM1), and housekeeping genes (e.g., β-actin, GAPDH).The experimental evidence indicates that this compound's neuroprotective effect is mediated through the specific inhibition of BTK in microglia, which in turn modulates a key inflammatory signaling pathway and microglial polarization [1]. The following diagram illustrates this mechanism and a general workflow for its investigation.
The presented data and protocols outline a robust framework for evaluating this compound in ischemic stroke models. The key strength of this compound lies in its targeted action as a BTK inhibitor with high CNS penetrance, allowing it to directly modulate microglial-driven neuroinflammation, a peak of which occurs 24-72 hours post-stroke—a potentially wider therapeutic window than acute recanalization therapies [1].
The mechanistic link to the TLR4/Myd88/NF-κB pathway provides a rational explanation for its anti-inflammatory effects, namely the suppression of detrimental M1 polarization and promotion of beneficial M2 polarization [1]. This precision approach offers a potential advantage over broader anti-inflammatory agents, which may have more off-target effects and systemic toxicity.
Considerations for Future Research:
The following table summarizes core findings from a recent preclinical study on Evobrutinib in a mouse model of ischemic stroke [1].
| Assessment Method | Key Measured Parameters | Results with this compound Treatment |
|---|---|---|
| TTC Staining & Behavioral Tests | Infarct Volume, Neurological Deficit Scores | Reduced infarct volume; Ameliorated pathological damage; Facilitated neurological function recovery. |
| Flow Cytometry | Inflammatory Cell Infiltration; M1/M2 Microglia Ratio | Decreased inflammatory cell infiltration; Promoted M2 microglia polarization post-stroke. |
| qPCR / Western Blot | Pro-inflammatory (M1) vs. Anti-inflammatory (M2) Marker Expression | Downregulated M1 markers (e.g., iNOS, TNF-α, IL-1β); Upregulated M2 markers (e.g., IL-4, IL-10, IL-13). |
| In Vitro OGD Model | Secretion of Inflammatory Factors; Microglia Phenotype Proportion | Curtailed secretion of inflammatory factors; Downregulated pro-inflammatory microglia proportion. |
Below are detailed methodologies for key experiments used to evaluate this compound's effects on microglia polarization.
This protocol outlines the creation of an ischemic stroke model and subsequent this compound treatment [1].
This method is used to quantify different microglia polarization states from brain tissue [1].
This protocol assesses the direct effect of this compound on microglia under controlled conditions [1].
The following diagram summarizes the key stages of a comprehensive research program investigating this compound's effects.
The core mechanism by which this compound modulates microglia polarization involves inhibition of the BTK-dependent TLR4/MyD88/NF-κB signaling pathway, as illustrated below.
Document Version: 1.0 Date Prepared: 2025-11-13 Target Audience: Researchers, Scientists, and Drug Development Professionals in Neuroscience and Neuroimmunology.
Ischemic stroke (IS), resulting from the abrupt occlusion of cerebral arteries, remains a leading cause of global mortality and chronic disability [1]. A critical factor exacerbating the initial injury is the secondary neuroinflammatory response, driven largely by the activation of the brain's resident immune cells, microglia [1]. Bruton's tyrosine kinase (BTK), a key regulator of innate immune signaling, has been identified as a promising therapeutic target due to its role in microglial activation [2]. Evobrutinib is a third-generation BTK inhibitor distinguished by its high selectivity, favorable safety profile, and an important ability to cross the blood-brain barrier (BBB) [1] [3]. These properties make it a strong candidate for modulating detrimental neuroimmune responses in the central nervous system (CNS). Recent investigations have elucidated that its neuroprotective effects in cerebral ischemia are mechanistically linked to the inhibition of the TLR4/Myd88/NF-κB signaling pathway, thereby shifting microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) state [1]. These application notes consolidate the experimental protocols and findings from this research to facilitate further investigation and drug development efforts.
The efficacy of this compound was evaluated using a mouse model of ischemic stroke and in vitro assays with primary microglia. The core quantitative findings are summarized below.
Table 1: Summary of Key In Vivo Efficacy Data for this compound in a Mouse MCAO Model
| Experimental Metric | Model/Group | Key Finding | Significance / p-value |
|---|---|---|---|
| Infarct Volume | MCAO + Vehicle | Large, well-defined infarct area | --- |
| MCAO + this compound (10 mg/kg) | Significant reduction in infarct volume | p < 0.01 vs. Vehicle [1] | |
| Neurological Function | MCAO + Vehicle | Severe neurological deficits (High Longa score) | --- |
| MCAO + this compound (10 mg/kg) | Significant recovery of neurological function | p < 0.05 vs. Vehicle [1] | |
| Microglial Polarization (Flow Cytometry) | MCAO + Vehicle | High proportion of M1 phenotype; Low M2 | --- |
| MCAO + this compound (10 mg/kg) | Decreased M1 phenotype; Increased M2 phenotype | p < 0.05 for M1 decrease; p < 0.05 for M2 increase [1] |
Table 2: Summary of Key In Vitro Mechanistic Data for this compound
| Experimental Metric | Model/Group | Key Finding | Significance / p-value |
|---|---|---|---|
| BTK/pBTK Expression | Microglia under OGD | Upregulated expression of BTK and pBTK | --- |
| OGD + this compound | Downregulated BTK and pBTK expression | p < 0.05 vs. OGD [1] | |
| Pro-inflammatory Cytokines | OGD + Vehicle | High secretion of TNF-α, IL-1β, IL-6 | --- |
| OGD + this compound | Curtailed secretion of pro-inflammatory factors | p < 0.05 vs. OGD Vehicle [1] | |
| TLR4/MyD88/NF-κB Pathway | OGD + Vehicle | Upregulated protein levels of TLR4, MyD88, NF-κB | --- |
| OGD + this compound | Attenuated pathway upregulation; Enhanced by TAK242 | p < 0.05 vs. OGD Vehicle [1] |
This protocol outlines the procedure for inducing focal cerebral ischemia and administering this compound [1].
This protocol describes the isolation of primary microglia and the OGD model to simulate ischemia-like conditions [1].
The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of action and the key experimental workflow.
Diagram 1: this compound Inhibits Neuroinflammation via TLR4 Pathway This diagram illustrates how this compound modulates microglial polarization by targeting the TLR4/Myd88/NF-κB signaling pathway, a key mechanism identified in the research [1].
Diagram 2: Experimental Workflow for In Vivo & In Vitro Studies This diagram summarizes the integrated experimental workflow used to validate this compound's efficacy, from animal models and cellular assays to mechanistic analysis [1].
The data obtained from these protocols demonstrates that this compound is a potent neuroprotective agent in experimental ischemic stroke. Its efficacy is attributed to two key properties: its ability to cross the BBB and its high specificity for BTK [1] [3]. By inhibiting BTK in microglia, this compound effectively suppresses the pro-inflammatory TLR4/Myd88/NF-κB axis. This disruption leads to a reduction in M1 microglial activation and a concurrent promotion of the beneficial M2 phenotype, resulting in attenuated neuroinflammation, reduced infarct volume, and significantly improved functional recovery [1].
For researchers, these findings suggest that this compound represents a promising therapeutic strategy, particularly because it targets the peak neuroinflammatory phase (24-72 hours post-stroke), a window that is more clinically feasible than the very narrow time frame for thrombolysis [1]. The detailed protocols provided here can be adapted for further preclinical investigations, including dose-ranging studies, combination therapies with recanalization techniques, and applications in other neuroinflammatory or neurodegenerative conditions where BTK and microglial activation play a role, such as Alzheimer's disease and multiple sclerosis [2] [3].
This compound is an orally administered, highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor currently in phase III clinical development for multiple sclerosis and other autoimmune conditions. As a small molecule drug with the chemical name (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide and CAS registry number 1415823-73-2, this compound possesses favorable pharmacokinetic properties including efficient absorption and demonstrated ability to cross the blood-brain barrier, making it particularly suitable for treating neuroinflammatory diseases [1] [2]. With a molecular formula of C₂₅H₂₇N₅O₂ and molecular weight of 429.52 g/mol, this compound represents a second-generation BTK inhibitor with higher selectivity than its first-generation counterparts, aiming for improved efficacy and reduced off-target side effects [3].
The therapeutic rationale for this compound in autoimmune conditions, particularly multiple sclerosis, stems from its unique mechanism of action targeting both adaptive and innate immune cells. BTK is a cytoplasmic tyrosine kinase expressed in B cells, macrophages, and microglia, but not T cells, playing pivotal roles in B-cell receptor (BCR)-mediated signaling and Fc receptor (FcR) signaling pathways [4]. By inhibiting BTK, this compound modulates B-cell activation and myeloid cell function without depleting B-cell populations, differentiating it from anti-CD20 therapies currently used for multiple sclerosis treatment [5]. This mechanism potentially offers a favorable safety profile regarding hypogammaglobulinemia and infection risks while still effectively targeting key drivers of neuroinflammation.
A validated LC-ESI-MS/MS method has been developed for the simultaneous determination of this compound and its primary metabolite, this compound-diol, in biological matrices. This method demonstrates exceptional sensitivity with a lower limit of quantification (LLOQ) of 0.1 ng/mL for both analytes, making it suitable for comprehensive pharmacokinetic studies [6]. The analytical workflow employs a Waters Acquity BEH C18 column (50 × 2.1 mm, 1.7 μm) maintained at 40°C, with gradient elution using 0.1% formic acid in water and acetonitrile as mobile phases at a flow rate of 0.4 mL/min. The total chromatographic run time is optimized for high-throughput analysis while maintaining adequate separation of analytes and internal standard [6].
Sample preparation utilizes a straightforward protein precipitation technique with acetonitrile, achieving extraction recoveries greater than 85.41% for both this compound and this compound-diol with minimal matrix effect. The mass spectrometric detection operates in selective reaction monitoring (SRM) mode via an electrospray ionization interface with positive ion mode. The characteristic precursor-to-product transitions monitored are m/z 430.2 → 98.1 for this compound, m/z 464.2 → 98.1 for this compound-diol, and m/z 441.2 → 138.1 for ibrutinib (internal standard) [6]. The method validation demonstrates excellent linearity over the tested concentration ranges with correlation coefficients >0.995, inter- and intra-day precisions <9.65%, and accuracy ranging from -3.94 to 6.37%, meeting regulatory standards for bioanalytical method validation.
Table 1: Optimized LC-ESI-MS/MS Parameters for this compound and Metabolite Analysis
| Parameter | Specification | This compound | This compound-diol | Internal Standard |
|---|---|---|---|---|
| MS Transition (m/z) | Precursor → Product | 430.2 → 98.1 | 464.2 → 98.1 | 441.2 → 138.1 |
| Ionization Mode | ESI Positive | Positive | Positive | Positive |
| Chromatographic Column | Waters Acquity BEH C18 | 50 × 2.1 mm, 1.7 μm | 50 × 2.1 mm, 1.7 μm | 50 × 2.1 mm, 1.7 μm |
| LLOQ | Sensitivity | 0.1 ng/mL | 0.1 ng/mL | - |
| Extraction Recovery | Efficiency | >85.41% | >85.41% | - |
| Linear Range | Correlation | >0.995 | >0.995 | - |
Protocol Title: Simultaneous Quantification of this compound and this compound-Diol in Plasma Samples Using LC-ESI-MS/MS
Sample Preparation Procedure:
Chromatographic Conditions:
Mass Spectrometric Conditions:
This compound contains an acrylamide functional group that acts as a Michael acceptor, enabling covalent binding to cysteine 481 residue in the BTK active site, resulting in irreversible inhibition [7]. The molecular structure features an aminopyrimidine group that forms hinge bonds with Thr474, Glu475, and Met477 in the BTK binding pocket, while the lipophilic cyclopentyl moiety extends into the ribosomal vesicle of BTK, optimizing target engagement [3]. This strategic design contributes to this compound's high selectivity for BTK over other Tec family kinases and EGFR, minimizing off-target effects [3].
In vitro metabolism studies using hepatocytes from rats and humans have identified 23 distinct metabolites of this compound, with species-related differences in metabolic pathways [8]. In human hepatocytes, the primary metabolite is This compound-diol, formed through enzymatic transformations that add two hydroxyl groups to the molecular structure [8]. The mass balance study in humans confirmed that this compound is extensively metabolized, with no unchanged drug excreted in urine or feces, indicating complete biotransformation before elimination [8]. Among the circulating metabolites, only one major metabolite—M463-2 (MSC2430422)—exceeded the 10% threshold of total drug-related exposure, classifying it as a major metabolite according to both FDA (Metabolites in Safety Testing, MIST) and EMA (ICH M3) guidelines [8].
Forced degradation studies should be conducted under various stress conditions to identify potential impurities and degradation products. Protocol for forced degradation: Prepare separate samples of this compound exposed to acid hydrolysis (0.1N HCl at 60°C for 24 hours), base hydrolysis (0.1N NaOH at 60°C for 24 hours), oxidative conditions (3% H₂O₂ at room temperature for 24 hours), thermal stress (105°C for 24 hours), and photolytic conditions (exposure to UV light at 200 Watt hours/m²). Analyze samples using the LC-ESI-MS/MS method described previously, with extended chromatographic runs to separate degradation products.
Table 2: Major Metabolites and Potential Impurities of this compound
| Compound | Identification | Molecular Weight | Characteristic Ions (m/z) | Regulatory Significance |
|---|---|---|---|---|
| This compound | Parent compound | 429.52 | 430.2 (M+H)+ | Reference standard |
| This compound-diol | Primary metabolite | 465.53 | 464.2 (M+H)+ | Major human metabolite |
| M463-2 (MSC2430422) | Circulating metabolite | - | - | >10% of total drug exposure (MIST) |
| Hydroxy-evocbrutinib | Rat primary metabolite | 445.52 | 446.2 (M+H)+ | Species-specific metabolite |
Impurity monitoring protocol should include regular analysis of this compound reference standards against pharmacopeial and non-pharmacopeial impurities to ensure drug substance purity and quality. The analytical method should be validated for specificity, accuracy, precision, and robustness for all characterized impurities above 0.1% threshold according to ICH guidelines Q3A(R2) and Q3B(R2).
A comprehensive mass balance study was conducted in six healthy male participants who received a single 75-mg oral dose of 14C-radiolabeled this compound containing approximately 3.6 MBq (100 μCi) radioactivity [8]. The study demonstrated that this compound was rapidly absorbed, with maximum plasma concentrations achieved approximately 0.5 hours after administration, and exhibited dose-proportional pharmacokinetics with no accumulation upon repeated dosing [4]. The compound was extensively metabolized, with no unchanged this compound detected in urine or feces, indicating complete metabolism before elimination [8].
The primary route of elimination was through feces, accounting for 71.0% (SD ± 2.1) of the administered radioactivity, while renal excretion accounted for 20.6% (SD ± 2.0) [8]. The majority of total radioactivity (85.3%) was excreted within the first 72 hours after administration, suggesting relatively complete elimination within this timeframe [8]. The estimated effective radiation burden from a single 3.6 MBq dose of 14C-evolutinib was approximately 0.02 mSv, well below the 0.1 mSv threshold considered trivial for human investigations, supporting the safety of radiolabeled studies with this compound [8].
This compound undergoes substantial first-pass metabolism and systemic biotransformation through multiple enzymatic pathways. The identification of 23 different metabolites in hepatocyte studies indicates complex metabolism involving oxidation, hydroxylation, and conjugation reactions [8]. The major metabolite in humans, this compound-diol, suggests involvement of epoxide hydrolase or similar enzymatic pathways in its formation, though the exact enzymology requires further characterization.
The following experimental workflow illustrates the key processes for studying this compound metabolism:
Protocol for metabolite identification studies: Incubate this compound (10 μM) with human liver microsomes, S9 fractions, or hepatocytes in appropriate matrix at 37°C for 0-4 hours. Terminate reactions with ice-cold acetonitrile at predetermined time points (0, 15, 30, 60, 120, and 240 minutes). Centrifuge to remove precipitated proteins and analyze supernatants using high-resolution mass spectrometry (HRMS) with positive electrospray ionization. Perform data-dependent acquisition to obtain MS/MS spectra of potential metabolites. Identify metabolic soft spots and propose structures based on mass shifts, fragmentation patterns, and comparison with synthetic standards when available.
Phase I clinical trials in healthy subjects established that this compound exhibits linear pharmacokinetics across a dose range of 25-500 mg, with no time dependency or accumulation upon repeat dosing [4]. The compound demonstrates rapid absorption with a time to reach maximum plasma concentration (Tmax) of approximately 0.5 hours and a short half-life of about 2 hours [4]. Despite this short plasma half-life, the pharmacodynamic effect is prolonged due to covalent binding to BTK, with maximum BTK occupancy (>90%) achieved within approximately 4 hours after single doses ≥200 mg and >50% occupancy maintained at 96 hours with doses ≥100 mg [4].
After multiple dosing, full BTK occupancy was achieved with 25 mg this compound, indicating slow turnover of BTK protein in vivo and supporting once or twice daily dosing regimens [4]. The relationship between this compound exposure and BTK occupancy follows a sigmoidal Emax model, demonstrating efficient target engagement at clinically achievable concentrations. Concentration-QTc analysis using Fridericia's correction method (QTcF) demonstrated no impact of this compound concentration on corrected QT interval, indicating a favorable cardiac safety profile at therapeutic and supratherapeutic doses [4].
Table 3: Clinical Pharmacokinetic Parameters of this compound in Healthy Subjects
| Parameter | Single Dose (75 mg) | Multiple Dose (75 mg QD, 14 days) | Dose Proportionality |
|---|---|---|---|
| Tmax (h) | ~0.5 | ~0.5 | Consistent across doses |
| T1/2 (h) | ~2 | ~2 | No accumulation |
| AUC (ng·h/mL) | 474 (CV 28%) | 452 (CV 25%) | Linear (25-500 mg) |
| Cmax (ng/mL) | 353 (CV 30%) | 341 (CV 28%) | Linear (25-500 mg) |
| BTK Occupancy | >90% at 4h, >50% at 96h | Full occupancy at 25mg QD | Dose-dependent |
Integrated safety analysis of pooled data from phase II trials in multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus (N=1,083) indicates that this compound is generally well tolerated across indications, with similar proportions of patients experiencing treatment-emergent adverse events (TEAEs) between this compound (66.2%) and placebo (62.4%) groups [5]. The most common class-related adverse effect is transient, asymptomatic elevations in liver transaminases, with an exposure-adjusted incidence rate (EAIR) of 4.8 events/100 patient-years for alanine aminotransferase (ALT) elevations compared to 2.8 events/100 patient-years for placebo [5]. These hepatic effects were generally reversible with dose modification or discontinuation.
A systematic review and network meta-analysis of BTK inhibitors in multiple sclerosis patients reported that this compound was associated with elevated ALT >3× upper limit of normal in 11.14% (127/1140) of patients, compared to 10.82% (124/1146) with teriflunomide and 3.67% (32/871) with tolebrutinib [9]. This highlights the importance of regular liver function monitoring in patients receiving this compound therapy. Other safety parameters including immunoglobulin levels (IgG, IgA, IgM) remained similar between this compound and placebo-treated patients, supporting the preservation of humoral immunity despite BTK inhibition [5]. The integrated safety analysis reported only two fatal events, both occurring in systemic lupus erythematosus patients, with an overall safety profile supporting continued development of this compound for multiple sclerosis [5].
The comprehensive analytical methods outlined in these application notes provide robust tools for the quantification, metabolite profiling, and impurity characterization of this compound throughout drug development and quality control. The LC-ESI-MS/MS protocol offers exceptional sensitivity for pharmacokinetic studies, while metabolic disposition studies demonstrate complete metabolism and balanced excretion of this compound in humans. The well-characterized safety profile, with manageable hepatotoxicity as the primary concern, supports the continued clinical development of this compound for multiple sclerosis and other autoimmune conditions. As this compound progresses through phase III clinical trials, these analytical methods and protocols will be essential for ensuring product quality, understanding exposure-response relationships, and monitoring patient safety.
Carbon-14 (C-14) radiolabeling represents a critical tool in pharmaceutical development for tracking the fate and distribution of drug molecules in biological systems. The technique involves incorporating radioactive carbon atoms into molecular structures to enable sensitive detection and quantification even at minute concentrations in complex matrices. For evobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor under development for multiple sclerosis, C-14 radiolabeling is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, particularly given its central nervous system (CNS) penetration capabilities.
Regulatory agencies including the FDA and EMA specifically recommend C-14 labeling for definitive ADME studies due to several advantageous properties. With a half-life of approximately 5,730 years, C-14 does not require decay correction during typical study durations, unlike shorter-lived isotopes. More importantly, carbon atoms form the structural backbone of organic drug molecules, making them less susceptible to metabolic exchange or loss compared to tritium labels. This stability ensures that the radiolabel remains with the parent drug and its metabolites throughout the study, providing comprehensive metabolic profiling and accurate mass balance determination [1] [2].
Table: Comparison of Radiolabeling Isotopes for ADME Studies
| Property | Carbon-14 (14C) | Tritium (3H) |
|---|---|---|
| Half-life | 5,730 years | 12.3 years |
| Position in molecule | Stable carbon backbone | Labile hydrogen atoms |
| Metabolic stability | High | Potential for exchange |
| Regulatory preference | Preferred | Discouraged or prohibited |
| Detection sensitivity | High | High |
| Synthetic complexity | Moderate to high | Low to moderate |
This compound is an oral, covalent BTK inhibitor characterized by high selectivity and potency, with an IC50 of 8.9 nM against its primary target. Originally investigated for B-cell malignancies, it has emerged as a promising therapeutic for autoimmune disorders including multiple sclerosis (MS), rheumatoid arthritis, and systemic lupus erythematosus. The molecule functions by modulating B-cell signaling through inhibition of BTK-dependent pathways, thereby affecting B-cell development, proliferation, and survival. Additionally, this compound demonstrates activity against other TEC family kinases including BMX (IC50 2 nM), though with significantly less potency against TEC itself (IC50 7.3 μM) [3] [4].
The therapeutic rationale for investigating this compound in MS stems from its dual mechanism of action, targeting both adaptive immunity (B-cell activation, antibody production) and innate immunity (microglial activation, macrophage differentiation). BTK is expressed in both peripheral immune cells and CNS-resident microglia, positioning this compound to potentially address both peripheral inflammation and CNS-compartmentalized inflammation that contributes to disease progression in MS. Clinical studies have demonstrated that this compound reduces blood neurofilament light chain (NfL) levels, a biomarker of neuronal damage and inflammation, with effects maintained up to 24 weeks of treatment [3] [5].
The clinical development program for this compound encompasses 18 clinical trials across multiple indications, with nine studies completed, four active but not recruiting, two recruiting, and three terminated. The program includes seven studies with healthy volunteers, two in subjects with renal or hepatic impairment, four trials in autoimmune disorders (rheumatoid arthritis and systemic lupus erythematosus), and five dedicated to multiple sclerosis. A Phase II randomized clinical trial (NCT02975349) in patients with relapsing MS demonstrated that this compound 75 mg twice-daily significantly reduced T1 gadolinium-enhancing lesions compared to placebo between weeks 12-24, with an annualized relapse rate of 0.11 maintained up to week 192 in the open-label extension [3] [5].
Table: this compound Clinical Pharmacology Summary
| Parameter | Value/Characterization | Clinical Significance |
|---|---|---|
| BTK IC50 | 8.9 nM | High potency for primary target |
| BMX IC50 | 2 nM | Activity against related TEC kinase |
| Administration | Oral | Patient convenience |
| CNS penetration | Demonstrated in CSF | Target engagement in central nervous system |
| Dosing regimen | 75 mg twice-daily (optimal) | Sustained BTK inhibition |
| Major metabolite | M463-2 (dihydro-diol) | Pharmacologically inactive |
| Protein binding | Not specified | Influences free drug concentration |
The strategic placement of the C-14 label within the this compound molecule is critical for obtaining meaningful ADME data. Based on available metabolic information, the core scaffold of this compound should be selected for labeling to ensure the radiolabel persists through various biotransformation pathways. Regulatory guidelines recommend positioning the radiolabel in the most metabolically stable portion of the molecule, typically an aromatic ring that undergoes slow degradation. For complex molecules with multiple ring systems, separate studies with labels in different rings may be necessary if cleavage between rings occurs during metabolism [1].
Recent metabolic studies have identified that this compound undergoes CYP-mediated oxidation to form an epoxide intermediate, which is subsequently hydrolyzed by soluble and mitochondrial epoxide hydrolase to form the major circulating metabolite M463-2, a racemic dihydro-diol. Further analysis revealed that only the (S)-enantiomer of M463-2 represents a major metabolite, while the (R)-enantiomer is minor. This metabolic pathway underscores the importance of avoiding label placement at sites susceptible to oxidative cleavage or modification. The label should be incorporated in a position that remains intact through both the epoxidation and hydrolysis steps to accurately track both parent drug and metabolites [6].
The synthetic route for C-14 labeled this compound must be carefully designed to incorporate the radiolabel at the predetermined position with high specific activity and radiochemical purity. The synthesis typically begins with advanced non-radiolabeled intermediates, introducing the C-14 label in the final steps to minimize handling of radioactive materials and maximize overall yield. Given the covalent binding mechanism of this compound to BTK, particular attention should be paid to preserving the reactive warhead throughout the synthetic process.
Quality control of the final C-14 labeled this compound must include determination of:
The specific activity should be balanced to enable sensitive detection in tissues and excreta while avoiding potential radiation effects on biological systems. Typical specific activities for human ADME studies range from 50-100 μCi/mg, providing sufficient sensitivity for quantitative whole-body autoradiography and metabolite profiling [1] [2].
Preclinical ADME studies with C-14 this compound provide critical data for understanding the drug's disposition before human trials. These studies should be conducted in relevant animal species (typically rat and dog) used in toxicology assessments to establish translational understanding. The experimental design should encompass:
For tissue distribution assessment, animals are administered a single dose of C-14 this compound (5-100 μCi/animal) and sacrificed at predetermined timepoints (e.g., 2, 8, 24, 72 hours). Tissues are collected, homogenized, and oxidized to quantify radioactive content. The brain-to-plasma ratio of radioactivity is particularly important for this compound given its proposed CNS activity in MS. Previous clinical studies have confirmed this compound presence in cerebrospinal fluid, with concentrations similar to plasma, demonstrating its CNS penetrance [5] [7].
The human mass balance study represents a critical component of the clinical development program for this compound, typically conducted as Phase I trial in healthy volunteers or patients. The study design should follow these key elements:
The sample processing protocol should include:
Previous this compound metabolism studies have identified M463-2 as the major circulating metabolite, formed via epoxidation and subsequent hydrolysis. The human ADME study should quantify the relative abundance of this and other metabolites, with special attention to pharmacologically active species. Fortunately, the major metabolite M463-2 has been shown to lack clinically relevant pharmacological activity on BTK, minimizing safety concerns [6].
Table: Analytical Techniques for C-14 this compound Studies
| Technique | Application | Key Parameters |
|---|---|---|
| Liquid Scintillation Counting (LSC) | Quantification of total radioactivity | Counting efficiency, quench correction |
| Radio-HPLC | Metabolite separation and profiling | Column selection, mobile phase optimization |
| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive detection for microdosing studies | Sample preparation, graphitization |
| LC-MS/MS | Structural identification of metabolites | High-resolution mass accuracy, MS^n capability |
| Radioluminography | Tissue distribution in QWBA | Section thickness, exposure time |
The comprehensive understanding of this compound's metabolic fate is essential for predicting potential drug-drug interactions and interindividual variability. The previously identified two-step biotransformation to M463-2 involves cytochrome P450 enzymes for the initial epoxidation, followed by soluble and mitochondrial epoxide hydrolase for hydrolysis. Phenotyping experiments using recombinant CYP enzymes and chemical inhibitors should be conducted to identify the specific isoforms responsible for the primary oxidation.
The enantioselective analysis of metabolite M463-2 revealed that only the (S)-enantiomer represents a major circulating component, providing insights into the stereochemical preferences of the metabolizing enzymes. This information is valuable for understanding potential polymorphic metabolism due to genetic variations in the involved enzymes. Furthermore, in vitro studies in human hepatocytes and liver microsomes should be conducted to compare human metabolic patterns with those in preclinical species, ensuring the animal models used for toxicity assessments are appropriate representations of human metabolism [6].
Additional biotransformation pathways beyond M463-2 formation should be investigated, including:
The reactive epoxide intermediate identified in this compound metabolism warrants careful assessment of potential for covalent binding to proteins, which could have implications for idiosyncratic toxicity. However, the efficient hydrolysis to diol metabolites likely minimizes this risk.
Diagram 1: this compound Metabolic Pathway to Major Metabolite M463-2. The diagram illustrates the two-step biotransformation process involving CYP-mediated oxidation followed by epoxide hydrolase hydrolysis, resulting predominantly in the (S)-enantiomer of metabolite M463-2.
Working with C-14 labeled compounds requires strict adherence to radiation safety protocols to protect personnel and environment. Although C-14 emits low-energy beta radiation (maximum energy 156 keV) with limited penetration power, internal exposure represents the primary hazard. Laboratory procedures should include:
All personnel handling C-14 this compound should receive comprehensive radiation safety training covering principles of contamination control, proper handling techniques, and emergency procedures. The synthesis and analysis should be conducted in facilities with appropriate certifications for radioactive material handling, such as the MHRA certification for C-14 manufacture mentioned in the search results [2].
The regulatory framework for radiolabeled ADME studies is well-established, with specific guidelines from international agencies. The OECD Guidelines explicitly recommend C-14 as the isotope of choice for metabolism and residue studies, while discouraging or even prohibiting tritium in many cases. Key regulatory considerations include:
The human ADME study must be conducted in accordance with Good Clinical Practice guidelines and the Declaration of Helsinki, with particular attention to the ALARA principle (As Low As Reasonably Achievable) for radiation exposure. The total radioactive dose administered should not exceed 3,000 μCi per participant without special justification, and typically ranges between 50-100 μCi for adequate detection sensitivity while minimizing radiation exposure [1].
The C-14 radiolabeling of this compound enables comprehensive characterization of its ADME properties, providing critical data for drug development and regulatory submissions. The strategic placement of the C-14 label in metabolically stable positions of the molecule ensures accurate tracking of both parent drug and metabolites across biological systems. The experimental protocols outlined in this application note provide a framework for generating high-quality data that meets regulatory standards while ensuring subject safety.
The confirmed CNS penetration of this compound, as demonstrated by its detection in cerebrospinal fluid at concentrations similar to plasma, highlights the importance of understanding its tissue distribution, particularly for a drug targeting multiple sclerosis. The elucidation of its metabolic pathway to the major metabolite M463-2, with characterization of the enzymes involved and the pharmacological inactivity of the metabolite, provides confidence in the safety profile of this compound. As this compound advances through Phase III clinical trials, the information gained from well-designed C-14 radiolabeling studies will continue to inform its clinical use and potential drug interaction management.
Diagram 2: C-14 this compound Study Workflow. The diagram outlines the sequential process from synthesis of the radiolabeled compound through quality control, preclinical and clinical studies, sample analysis, and final regulatory reporting.
Evobrutinib is an oral, central nervous system (CNS)-penetrant, and highly selective Bruton's tyrosine kinase (BTK) inhibitor that was under clinical development for the treatment of relapsing multiple sclerosis (RMS) [1] [2]. It is important for researchers to note that in December 2023, Merck KGaA announced that the phase III EVOLUTION clinical trials did not meet their primary endpoints, and the drug's development has been discontinued [3] [4]. Nonetheless, the accumulated data on its pharmacokinetics and safety profile remain valuable for the scientific community, particularly regarding hepatic safety.
Understanding the fundamental pharmacokinetic (PK) characteristics of this compound is essential for evaluating its hepatic disposition.
The biotransformation of this compound involves a two-step process [5]:
Enantioselective analysis confirmed that only the (S)-enantiomer is a major metabolite, while the (R)-enantiomer is minor. In vitro studies demonstrated that the (S)-enantiomer lacks clinically relevant pharmacological activity, off-target effects, and drug-drug interaction (DDI) risks [5].
The diagram below illustrates the major metabolic pathway of this compound:
The following table summarizes the critical pharmacokinetic and pharmacodynamic targets identified during clinical development.
Table 1: Key this compound Exposure Targets and Pharmacokinetic Parameters
| Parameter | Target Value | Clinical Correlation |
|---|---|---|
| Target BTK Occupancy (BTKO) | Steady-state pre-dose ≥95% [1] | Associated with maximal efficacy in reducing lesions and annualized relapse rate (ARR) [1]. |
| AUC0–24,SS | ≥400 ng•h/mL [1] | Associated with improved ARR [1]. |
| AUC0–24,SS | 468 ng•h/mL [1] | Associated with reduction in T1 Gd+ and new/enlarging T2 lesions [1]. |
| Effective Dosing | 75 mg twice daily (fasted) or 45 mg twice daily (with food) [1] | Achieves target exposure and BTK occupancy [1]. |
| Half-Life (Geometric Mean) | ~2 hours [6] | Short half-life necessitates twice-daily dosing for continuous target coverage [6]. |
Although dedicated hepatic impairment studies were not identified, integrated safety data from phase II trials and regulatory actions provide critical insights.
An integrated safety analysis of phase II trials, which included patients with multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE), reported on liver enzyme changes [6].
Table 2: Incidence of Liver Enzyme Elevations in Phase II Integrated Safety Analysis
| Adverse Event | This compound (EAIR/100 pt-years) | Placebo (EAIR/100 pt-years) |
|---|---|---|
| Elevated Alanine Aminotransferase (ALT) | 4.8 | 2.8 |
| Elevated Aspartate Aminotransferase (AST) | 3.5 | 0.7 |
EAIR: Exposure-Adjusted Incidence Rate.
This analysis concluded that this compound was "generally well tolerated" but noted these transient elevations in ALT/AST as a feature of its safety profile [6].
In April 2023, the FDA placed a partial clinical hold on this compound trials following two cases of drug-induced liver injury in the phase III program [7]. Key details include:
This regulatory action underscores the importance of vigilant liver function monitoring in any future clinical applications of BTK inhibitors.
Given the lack of direct data, the following protocol is proposed based on this compound's metabolic profile and the observed hepatic safety signals.
The workflow for the proposed hepatic impairment study is outlined below:
The development of this compound, while discontinued, offers critical lessons for drug developers. The absence of formal hepatic impairment data, combined with clear signals of potential hepatotoxicity observed in clinical trials and the subsequent FDA partial clinical hold, highlights a significant knowledge gap [7]. The proposed metabolic pathway and detailed protocol provided here are intended to serve as a template for future investigations into BTK inhibitors or other drugs with similar metabolic characteristics. For any clinical development of compounds in this class, rigorous baseline and ongoing monitoring of liver enzymes is strongly recommended to ensure patient safety.
The table below summarizes the key findings from a human mass balance study, which are critical for understanding the drug's handling by the body [1] [2].
| Parameter | Findings |
|---|---|
| Dose | Single 75 mg oral dose containing ~3.6 MBq 14C-evocbrutinib [1]. |
| Recovery | 91.6% of the administered radioactive dose recovered within 168 hours [1]. |
| Primary Route | Feces (mean 71.0%) [1] [2]. |
| Secondary Route | Urine (mean 20.6%) [1] [2]. |
| Unchanged Drug in Excreta | None detected; this compound is extensively metabolized before excretion [1]. |
| Major Metabolite in Plasma | M463-2 (MSC2430422); classified as a major metabolite per FDA and EMA guidelines [1]. |
This methodology is a standard approach for understanding a drug's absorption, metabolism, and excretion profile [1].
The diagram below illustrates the journey of this compound in the human body, from absorption to elimination, based on the mass balance study.
A Phase I study (NCT03436394) specifically designed to "investigate the effect of renal impairment on the pharmacokinetics of this compound compared to normal renal function" has been completed [3]. This study enrolled 31 participants with varying degrees of renal function [3].
The table below summarizes the key quantitative findings on liver transaminase elevations associated with evobrutinib from recent clinical trials.
| Aspect | Details from Clinical Trials |
|---|---|
| Incidence (ALT >3x ULN) | 11.14% (127/1140) of patients taking this compound [1]. |
| Comparative Incidence | Higher than tolebrutinib (3.67%, 32/871) and slightly higher than teriflunomide (10.82%, 124/1146) [1]. |
| Clinical Presentation | Often asymptomatic, identifiable only via blood test [2]. No reported symptoms or need for medical intervention in cited cases [2]. |
| Outcome & Reversibility | Effects are reversible. Elevated enzymes normalize after treatment discontinuation [3] [2]. |
Adherence to a rigorous monitoring protocol is crucial for managing this risk in clinical trials and future clinical use.
Q1: How does the hepatotoxicity profile of this compound compare to other BTK inhibitors in development for MS? this compound appears to have a higher incidence of liver transaminase elevations compared to some other BTK inhibitors. For instance, in a network meta-analysis, 11.14% of patients on this compound had ALT >3x ULN, compared to 3.67% for tolebrutinib [1]. This suggests that hepatotoxicity may be a compound-specific issue rather than a class-wide effect.
Q2: Were the liver signal and subsequent clinical hold a major setback for the this compound clinical program? While the FDA placed a partial clinical hold on this compound trials in 2023 due to liver toxicity concerns, the impact on the phase III program (EVOLUTION RMS 1 & 2) was limited. The trials had already completed enrollment, and all participants had been on treatment for longer than 70 days, so the hold primarily prevented the dosing of new patients [2].
Q3: What is the overall risk-benefit profile of this compound based on the latest Phase 3 data? The overall profile is challenging. The phase 3 trials concluded that this compound was not more effective than the standard treatment teriflunomide in reducing relapse rates or disability progression, while carrying a higher risk of liver injury [3]. This negative efficacy outcome is a primary reason why this compound is not recommended as a treatment for relapsing MS.
For scientists investigating the mechanisms of this compound-induced liver injury, the following pathways and factors should be considered based on general principles of drug-induced liver injury (DILI):
The following table summarizes the incidence of these liver enzyme elevations across key clinical trials.
| Trial Phase | Patient Population | Incidence of ALT/AST Elevations | Key Characteristics |
|---|
| Phase II (Pooled Analysis) [1] | MS, RA, and SLE (n=861) | EAIR for evobrutinib vs placebo:
Based on the trial results, the handling of ALT/AST elevations in clinical practice would involve the following monitoring and management strategies.
For researchers designing clinical trials, here is a detailed methodology for monitoring liver safety, based on the approaches used in the this compound trials.
The diagram below illustrates this monitoring workflow and the potential actions based on the results.
Q1: Are the ALT/AST increases with this compound linked to serious liver injury? A1: In the reported clinical trials, the elevations in liver enzymes were generally transient and asymptomatic, and not associated with clinical symptoms of liver injury. However, Grade ≥3 increases did occur and led to treatment discontinuation in some participants in the Phase III program, warranting careful monitoring [2].
Q2: How does the incidence of liver enzyme elevations with this compound compare to other BTK inhibitors? A2: The data indicates that transient elevated liver enzymes are a recognized effect of the BTK inhibitor class [1]. The phase II integrated analysis specifically identified it as a class effect.
Q3: What is the long-term outlook for liver enzymes with continued this compound treatment? A3: Data from the open-label extension of the Phase II trial suggests that these elevations are primarily confined to the initial months of therapy. Patients who continued treatment did not experience new onset of these elevations in the long-term extension period [3].
This section provides a technical overview of the safety observations and monitoring recommendations for this compound based on phase II clinical trials.
Table 1: Safety Profile of this compound from Integrated Phase II Analysis [1]
| Safety Parameter | Observation with this compound | Comments |
|---|---|---|
| Overall TEAEs | Similar to placebo (66.2% vs. 62.4%) | Exposure-adjusted incidence rates (EAIR) were also similar (247.6 vs. 261.4 events per 100 patient-years). |
| Common Adverse Events | Nasopharyngitis (common cold) | Most frequently reported TEAE [2]. |
| Liver Enzyme Elevation | Alanine Aminotransferase (ALT): EAIR of 4.8 events/100 pt-yrs (Placebo: 2.8) Aspartate Aminotransferase (AST): EAIR of 3.5 events/100 pt-yrs (Placebo: 0.7) | Typically transient and asymptomatic. Returned to normal after treatment discontinuation. | | Serious Infections | EAIR of 2.7 events/100 pt-yrs (Placebo: 2.1) | - | | Immunoglobulin G (IgG) Levels | Remained similar to placebo | Suggests this compound does not cause hypogammaglobulinemia. |
Key Clinical Management Insights:
Q1: What is the recommended monitoring protocol for liver enzymes in this compound trials? While the published literature does not specify a rigid monitoring schedule, the consistent signal of transaminase elevation indicates that regular monitoring of liver function tests (LFTs), specifically ALT and AST, is essential. The protocol should be designed to detect early signs of elevation. Based on clinical practice for drugs with a similar profile, baseline measurement followed by periodic checks (e.g., monthly for the first 3-6 months) would be prudent.
Q2: Are there any specific risk mitigation strategies for managing elevated liver enzymes? The primary strategy is close monitoring and protocol-defined discontinuation criteria. Clinical trials managed cases by stopping this compound administration, which led to the normalization of liver enzymes. Establishing clear thresholds for dose interruption or permanent discontinuation based on the severity of the elevation (e.g., >3x ULN, >5x ULN) is a critical part of the trial protocol.
Q3: Is lipase elevation a recognized adverse event for this compound? No. The search results did not identify lipase elevation or acute pancreatitis as a concern associated with this compound in clinical trials for Multiple Sclerosis, Rheumatoid Arthritis, or Systemic Lupus Erythematosus [1]. The safety profile is dominated by its effects on liver transaminases.
Q4: How does the safety profile of this compound compare to other BTK inhibitors? this compound was generally well-tolerated in its phase II programs. A key differentiator intended for its use in MS was its high selectivity, which was designed to minimize off-target adverse effects [3]. Other BTK inhibitors in clinical development for MS have also reported similar findings of minor liver test abnormalities and an increased rate of minor infections [4].
The diagram below outlines a logical workflow for monitoring and managing potential liver enzyme elevations in a clinical trial setting for a drug like this compound.
It is important for researchers to note that the development of this compound for Relapsing-Remitting Multiple Sclerosis (RRMS) was discontinued following its phase III trials. In December 2023, the manufacturer reported that in the EVOLUTION trials, this compound was not superior to teriflunomide at reducing the annual relapse rate. There are currently no plans to bring this compound to market for MS [2].
The core principle for evobrutinib dosing is to maintain steady-state predose BTK occupancy (BTKO) ≥95%, which is associated with clinical efficacy [1]. The following table summarizes the key dosing regimens and their performance.
| Dosing Regimen | Food State | Key Findings & Optimization Rationale |
|---|---|---|
| 75 mg Once Daily (QD) | Fasted | Inconsistent BTKO at trough; ≤48% of patients maintained BTKO ≥95% at steady-state. Suboptimal for sustained efficacy [1] [2]. |
| 75 mg Twice Daily (BID) | Fasted | Robust efficacy; 98% of patients maintained target BTKO ≥95% at trough in Phase II. Established as a clinically effective benchmark [1] [2]. |
| 45 mg Twice Daily (BID) | With Food | Optimal for Phase III/Clinical Use: Provides equivalent exposure and BTKO profile (>95% in 93% of patients) to 75 mg BID fasted. Leverages ~50% increase in bioavailability from food effect for lower dose efficacy [1] [3]. |
For researchers investigating this compound's effects, the following quantitative data and methodologies from published studies are essential.
This experiment quantifies drug exposure and direct target engagement, which is fundamental to dose optimization.
This protocol is used in animal models to demonstrate this compound's impact on neuroinflammation and functional recovery, relevant for new indication research.
The experimental workflow for this preclinical study can be visualized as follows:
Scenario 1: A preclinical experiment shows variable efficacy despite using the 75 mg BID equivalent dose.
Scenario 2: In a clinical trial context, the drug fails to show a significant treatment effect.
Scenario 3: Observations of elevated liver enzymes (ALT/AST) in subjects.
When designing studies or interpreting data, please consider the following critical context:
The tables below summarize the core efficacy and safety results from the EVOLUTION RMS 1 and 2 Phase III trials, which compared evobrutinib (45 mg twice daily) with teriflunomide (14 mg once daily) in patients with relapsing multiple sclerosis [1].
Table 1: Primary and Secondary Efficacy Endpoints (Pooled Analysis)
| Endpoint | This compound Result | Teriflunomide Result | Outcome |
|---|
| Annualized Relapse Rate (ARR) - Primary Endpoint | EvolutionRMS 1: 0.15 EvolutionRMS 2: 0.11 | EvolutionRMS 1: 0.14 EvolutionRMS 2: 0.11 | No significant difference [1] [2] | | 12-week Confirmed Disability Progression (CDP) | 11.9% | 13.0% | No significant difference [1] | | 24-week Confirmed Disability Progression (CDP) | 7.7% | 7.1% | No significant difference [1] | | 24-week Confirmed Disability Improvement (CDI) | 9.1% | 10.7% | No significant difference [1] | | Mean Number of Gd+ Lesions | 0.5 (in both trials) | 0.35 & 0.31 | Higher with this compound (not statistically significant) [1] |
Table 2: Key Safety Endpoints
| Safety Parameter | This compound Group | Teriflunomide Group |
|---|---|---|
| Serious Adverse Events | 7.5% | 5.6% [1] |
| Adverse Events Leading to Discontinuation | 12.0% | 10.6% [1] |
| Cases meeting Hy's Law criteria (suggestive of drug-induced liver injury) | 3 cases (1 with hepatitis C) | 1 case [1] |
| Liver Enzyme Elevations | Asymptomatic; enzymes normalized after drug discontinuation [3] [4] |
Here are some anticipated technical questions and guidance based on the clinical trial results.
Q1: What were the primary efficacy criteria that this compound failed to meet?
Q2: What specific safety signals triggered regulatory action and contributed to the program's discontinuation?
Q3: Is the issue of liver toxicity unique to this compound among BTK inhibitors?
Q4: Did this compound show any efficacy in earlier trials?
The following diagram outlines the key experimental findings and the logical pathway that led to the discontinuation of this compound's development for MS.
The table below summarizes key quantitative data on this compound's efficacy and safety from systematic reviews and clinical trials. This data indirectly confirms its CNS activity.
| Agent | Dosing | Key Efficacy Findings | Key Safety Findings |
|---|
| This compound | 45 mg twice daily | • Reduced gadolinium-enhancing lesions vs. placebo [4] • Demonstrated dose-dependent decreases in serum neurofilament light chain (NfL) levels and relapse rates [2] | • Elevated alanine aminotransferase (ALT) >3x ULN in 11.14% of patients [4] • Nasopharyngitis, transient liver enzyme increases, mild gastrointestinal symptoms [2] | | This compound | 75 mg twice daily | • Provided greater BTK inhibition and clinical benefit [2] | - |
Note on Clinical Outcomes: While this compound showed efficacy on MRI metrics, it did not demonstrate a statistically significant reduction in annualized relapse rates (ARR) compared to teriflunomide in two Phase III trials (evolutionRMS 1 and 2) [5].
The following diagram illustrates the key experimental workflow and mechanistic insights into this compound's action in the CNS, as demonstrated in a pre-clinical study on ischemic stroke.
Experimental Workflow for this compound in Ischemic Stroke
Interpretation & Link to CNS Penetration: This study provides direct experimental evidence that orally administered this compound is biologically active within the CNS. The observed effects on microglial polarization and the reduction of infarct volume are contingent on the drug successfully crossing the BBB to reach its cellular targets [1].
The study referenced above used the following protocols [1]:
For researchers, confirming CNS penetration can be challenging. Here are some indirect approaches based on the available literature:
Challenge: How to confirm this compound is engaging its target in the CNS?
Challenge: Optimizing dosing for CNS exposure.
The table below summarizes key quantitative data on evobrutinib's selectivity and pharmacokinetics from preclinical and clinical studies.
| Parameter | Description / Value | Significance / Implication |
|---|---|---|
| BTK Inhibition Mechanism | Potent, obligate covalent inhibitor [1] | Leads to sustained target inhibition despite rapid plasma clearance [2]. |
| Kinase Selectivity | Highly selective for BTK [1] | Suggests low potential for off-target adverse effects; key differentiator from earlier, less selective BTK inhibitors [1]. |
| Key Off-Target Profiles | Selective for BTK over epidermal growth factor receptor (EGFR) and other Tec family kinases [1] | Mitigates risk of side effects commonly associated with inhibition of these kinases (e.g., skin rash from EGFR inhibition) [1]. |
| Blood-Brain Barrier Penetration | CNS-penetrant [3] | Allows modulation of B cells and myeloid cells (microglia) within the central nervous system, targeting compartmentalized inflammation in MS [4]. |
| Human Half-life | ~2 hours (geometric mean) [2] | Requires twice-daily (BID) dosing to maintain effective BTK occupancy [3]. |
| Clinically Effective Dose (Phase III) | 45 mg BID with food [3] | Taking with food increases relative bioavailability by ~50%, enabling lower mg dose to achieve exposure equivalent to 75 mg BID fasted [3]. |
| Route of Elimination | Primarily feces (71.0%), lesser in urine (20.6%) [5] | Substantially metabolized upon absorption; no unchanged this compound detected in excreta [5]. |
Here are detailed methodologies for key experiments to evaluate BTK inhibition and selectivity in a research setting.
BTK occupancy is a direct measure of target engagement and is more pharmacologically relevant than plasma drug concentration alone due to this compound's covalent mechanism [3].
(1 - [BTK in drug-treated sample / BTK in placebo-treated sample]) * 100 [3].To confirm this compound's high selectivity and rule out off-target effects.
| Observation / Issue | Potential Cause | Recommended Action |
|---|---|---|
| Lack of efficacy in disease model despite adequate plasma concentration. | Insufficient BTK occupancy (BTKO) at the site of action. | Measure BTKO in relevant immune cells (e.g., B cells) to confirm target engagement. Consider moving to a BID dosing regimen to maintain trough BTKO >95% [3]. |
| Elevated Alanine Aminotransferase (ALT) in clinical studies. | Class-effect hepatotoxicity of BTK inhibitors. | In clinical trials, this was the most notable adverse event. Monitor liver enzymes (ALT/AST) routinely. Elevations were typically transient, but may require dose interruption or discontinuation [6] [2]. |
| Variable exposure or efficacy between fasted and fed states. | Food effect on bioavailability. | The clinically effective Phase III dose is 45 mg BID with food, which provides exposure comparable to 75 mg BID fasted. Standardize administration with food in preclinical and clinical studies [3]. |
| Rapid clearance of plasma drug concentration, raising efficacy concerns. | Short half-life is inherent to this compound's PK profile. | This is expected. Due to its covalent binding to BTK, pharmacological effect (BTKO) persists long after the drug is cleared from plasma. Focus on BTKO as the primary PD marker, not plasma PK [2]. |
The following diagram illustrates the workflow for a typical in vivo or clinical study to evaluate this compound's activity, integrating the key protocols above.
This workflow shows how pharmacokinetic (PK) and pharmacodynamic (PD) assessments are integrated with efficacy outcomes to build a comprehensive picture of this compound's activity.
The diagram below outlines the core mechanism of action of BTK inhibition by this compound in key immune cells, which underpins its therapeutic effect.
This mechanism diagram illustrates how this compound's dual action on B cells and myeloid cells, including CNS-resident microglia, addresses both peripheral and central inflammation in diseases like MS [4].
The following table summarizes the key absorption, distribution, and excretion characteristics of Evobrutinib based on available human studies.
| Parameter | Findings | Source / Context |
|---|---|---|
| Absorption | Rapid absorption (Tmax ~0.5 hours); taking with food increases relative bioavailability by ~50% [1]. | Phase I & II clinical trials [2] [1] [3]. |
| Distribution | Brain-penetrant (crosses the blood-brain barrier) [4] [5] [1]. | Preclinical and clinical investigations for multiple sclerosis [4] [5] [1]. |
| Metabolism | Extensively metabolized; one major metabolite (M463-2/MSC2430422) identified in human plasma [2]. | Human mass balance study (Phase I, NCT03725072) [2]. |
| Excretion | Primarily eliminated in feces (mean 71.0%), with lesser amount in urine (mean 20.6%); no unchanged parent drug found in excreta [2]. | Human mass balance study (Phase I, NCT03725072) [2]. |
| Route of Elimination | Not fully characterized in search results. | - |
The most critical safety signal identified in clinical trials involves hepatotoxicity.
For scientists designing experiments, the lack of formal drug interaction studies does not mean an absence of potential risks.
How should the metabolic profile influence my in vitro assay design?
What are the key safety parameters to monitor in my in vivo studies?
Given the hepatotoxicity risk, what is a logical safety assessment workflow? The diagram below outlines a proposed workflow for monitoring and responding to potential hepatotoxicity signals in a preclinical or clinical setting.
The table below outlines the main observed challenges with evobrutinib, their potential mechanisms, and suggested experimental approaches to confirm and study them.
| Observed Challenge | Potential Mechanism(s) | Proposed Experimental Approaches & Key Findings |
|---|
| Decreased Efficacy Over Time (Tolerance) [1] | • Compensatory immune cell activation via alternative signaling pathways [2]. • Pharmacodynamic tolerance from long-term BTK occupancy impacting downstream signaling [1]. | • Longitudinal Signaling Assays: Monitor phosphorylation of BTK downstream targets (e.g., PLCγ2) and alternative kinases (e.g., SYK, PI3K) in primary B cells treated chronically with this compound in vitro [2] [1]. • Cell-Based Phenotypic Screens: Assess changes in B-cell adhesion, migration, and antigen presentation capacity after sustained drug exposure [2]. | | Lack of Superior Relapse Control (vs. Teriflunomide in Phase 3 trials) [3] [1] | • Insufficient CNS penetration, limiting direct impact on compartmentalized inflammation (microglia, astrocytes) [2] [1]. • Pathway redundancy, where relapse biology is driven by cell types less dependent on BTK (e.g., T cells) [2]. | • CNS Pharmacokinetics (PK) Studies: Measure drug concentrations in the brain parenchyma versus plasma in preclinical models. Key Finding: this compound shows limited brain penetration compared to other BTK inhibitors like tolebrutinib [1]. • Microglia Co-culture Models: Evaluate the drug's effect on microglial activation and phagocytosis in the presence of CNS-resident B cells and astrocytes [2]. | | Hepatotoxicity [4] [3] | • Off-target kinase inhibition due to insufficient selectivity [1]. | • Kinase Selectivity Profiling: Use broad kinome screens to identify off-targets. Contextual Data: In human kinome screens, this compound's ranking for selectivity is lower than other BTK inhibitors (e.g., remibrutinib, fenebrutinib) [1]. |
Here are detailed methodologies for two critical experiments to investigate this compound's mechanisms.
This protocol assesses the stability of BTK inhibition and potential adaptive signaling over time.
This protocol evaluates this compound's ability to modulate CNS-compartmentalized inflammation.
The following diagrams map the key signaling pathways and experimental strategies discussed.
Q1: Our in vitro data shows potent BTK inhibition, but our animal model results are disappointing. What could explain this? This often points to pharmacokinetic issues. A primary suspect is inadequate blood-brain barrier (BBB) penetration [1]. Check drug concentrations in the brain parenchyma versus plasma in your model. Also, consider the disease model itself; a model driven heavily by T-cells or CNS-compartmentalized inflammation may show less response to a peripherally-acting BTK inhibitor [2].
Q2: We observe a loss of treatment effect in our long-term cell culture model. Is this evidence of resistance? This is characteristic of tolerance, a pharmacodynamic phenomenon observed with this compound and other BTK inhibitors [1]. Before concluding genetic resistance, run a longitudinal signaling assay. If downstream pathway activity recovers over time despite the drug's presence, it suggests cellular adaptation, potentially through compensatory pathways like PI3K-AKT or SYK.
Q3: Are there known resistance mutations for this compound in MS, similar to the C481S mutation in oncology? As of now, no confirmed resistance mutations like C481S have been reported in the MS clinical trial landscape. The challenges appear to be more related to pharmacokinetics, tissue penetration, and adaptive cellular tolerance rather than acquired mutations in the BTK gene itself [3] [1]. However, it is prudent to sequence BTK from isolated B cells of patients showing poor clinical response.
The table below summarizes the core scientific background of evobrutinib, which is essential for understanding its potential in combination therapy.
| Aspect | Description |
|---|---|
| Drug Class | Second-generation, oral, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor [1]. |
| Key Mechanism | Covalently binds to BTK cysteine 481, inhibiting B cell activation, macrophage/M1 microglial polarization, and cytokine release [1] [2]. |
| CNS Penetrance | Designed to cross the blood-brain barrier; detected in cerebrospinal fluid (CSF) [3] [4]. |
| Relevant Biomarker & Monotherapy Effect | Significantly reduced blood Neurofilament Light Chain (NfL) levels & Slowly Expanding Lesion (SEL) volume in relapsing MS, suggesting impact on neuroinflammation and chronic tissue loss [3] [4]. |
In the absence of direct clinical data on combinations, the following research directions can be inferred from its mechanism and the broader BTK inhibitor landscape.
For researchers considering work on this compound, it is crucial to be aware of the following:
What is the overall long-term safety profile of Evobrutinib? Clinical trial data up to four years indicates that this compound has a favorable and consistent long-term safety profile. Most adverse events are mild to moderate in severity [1].
What are the most common safety concerns with this compound? The most frequently observed issues are asymptomatic and reversible increases in liver enzymes (transaminases). There have also been rare, asymptomatic cases of laboratory values suggestive of drug-induced liver injury [2] [1] [3].
Are there any specific laboratory parameters that require monitoring? Yes, close monitoring of liver function tests (LFTs) is essential. This includes alanine aminotransferase (ALT) and aspartate aminotransferase (AST). These elevations have typically occurred early in treatment [4] [5]. Immunoglobulin levels and lymphocyte counts should also be monitored, though these have largely remained within reference ranges in long-term studies [4] [6].
Has any regulatory action been taken regarding this compound's safety? In April 2023, the U.S. FDA placed a partial clinical hold on initiating new patients with less than 70 days of exposure in clinical trials. This was based on two asymptomatic cases of lab values indicating potential liver injury. The patients' liver enzymes normalized after discontinuing the drug. This hold does not affect patients already beyond 70 days of treatment in the fully enrolled Phase III trials [2] [3].
The table below consolidates key safety findings from the Phase II open-label extension (OLE) studies.
| Safety Parameter | Findings in Open-Label Extension (OLE) Studies | Source |
|---|---|---|
| Overall Tolerability | Favorable profile maintained over four years; no new safety signals identified. | [1] |
| Treatment-Emergent Adverse Events (TEAEs) | 77.5% of patients experienced any TEAE; 27.7% were treatment-related. Most were mild/moderate. Serious TEAEs occurred in 3.3% of patients. | [4] [1] |
| Liver Enzyme Elevations | Asymptomatic, reversible ALT/AST increases observed; no dose-dependent increase in TEAEs after switching to higher dose. Rare, asymptomatic drug-induced liver injury cases reported. | [4] [2] [1] |
| Infections | Severe/opportunistic infections reported in 4.2% of patients in one analysis; included fatal cases of COVID-19 pneumonia and E. coli sepsis not considered treatment-related. | [4] |
| Lipase/Amylase Increases | Observed in 11.3% and 2.8% of patients, respectively, without clinical signs or symptoms of pancreatitis. | [4] |
| Immunoglobulin (Ig) Levels | Majority of patients (91% IgG, 88% IgA, 82% IgM) maintained Ig levels within reference ranges at week 120. | [4] |
| B-Cell Levels | Mean CD19+ B-cell levels decreased from 0.218 x 10⁶ cells/mL at OLE baseline to 0.122 x 10⁶ cells/mL at week 96. | [4] |
For researchers designing studies or monitoring protocols, here are the key methodologies and a visual workflow for safety management.
The protocol for monitoring and managing liver enzyme elevations in the Phase III trials was as follows [2]:
The diagram below outlines a general decision pathway for managing liver enzyme elevations based on the clinical trial experience.
It is crucial for researchers to be aware that in the Phase III EVOLUTION clinical trials, this compound did not meet its primary endpoints. It was not superior to teriflunomide (Aubagio) in reducing the annualized relapse rate in patients with RMS [7]. The future development path for this investigational drug is currently uncertain.
| Aspect | Details & Findings | Clinical Implications |
|---|---|---|
| Effective Patient Population | Relapsing Multiple Sclerosis (RMS) [1] [2] | Clinical trials focus on this population. |
| Ineffective Patient Population | Systemic Lupus Erythematosus (SLE); Phase II trial failed to meet primary endpoints [3] | Not recommended for SLE patient selection. |
| Dosing & Efficacy | - 75 mg twice daily (fasted) or 45 mg twice daily (with food) achieve >95% BTK occupancy, linked to maximal efficacy [4].
The primary criterion is a diagnosis of Relapsing Multiple Sclerosis (RMS) [1] [2]. Phase II trials specifically enrolled patients with active disease, as evidenced by MRI lesions. Notably, a phase II trial in patients with autoantibody-positive Systemic Lupus Erythematosus (SLE) failed to demonstrate efficacy, indicating BTK inhibition with this compound may not be effective for that population [3].
The pharmacometric analysis identifies two equivalent effective regimens [4]:
Both regimens are designed to maintain ≥95% BTK occupancy at trough, which is required for maximal efficacy. Once-daily dosing is insufficient [4].
Hepatotoxicity is the most critical safety risk. The protocol must include [5] [2]:
Measuring BTK occupancy confirms the drug is hitting its intended target. Here is a workflow for this key assay:
Methodology Details:
(1 - (BTKfree / BTKtotal)) × 100. The target for efficacy is a trough occupancy of ≥95% before the next dose [4].If measured BTK occupancy is below the 95% threshold at trough, consider these factors:
The following diagram outlines the core safety monitoring protocol, with a special emphasis on liver function:
| Feature | Evobrutinib | Teriflunomide | Clinical Interpretation |
|---|---|---|---|
| Primary Endpoint: Annualized Relapse Rate (ARR) [1] [2] | |||
| evolutionRMS1 ARR | 0.15 (95% CI 0.12-0.18) | 0.14 (95% CI 0.11-0.18) | No significant difference (Adjusted RR 1.02; p=0.55) |
| evolutionRMS2 ARR | 0.11 (95% CI 0.09-0.13) | 0.11 (95% CI 0.09-0.13) | No significant difference (Adjusted RR 1.00; p=0.51) |
| Key Secondary Endpoints [1] [2] | |||
| Disability Progression | No significant difference | No significant difference | This compound was not superior on disability measures |
| MRI Lesion Activity | No significant difference; rate of gadolinium-enhancing lesions slightly higher | No significant difference | This compound did not show superior control of focal inflammation |
| Safety Profile [1] [2] | |||
| Most Common Adverse Events (AEs) | COVID-19, increased ALT/AST, headache [3] | COVID-19, increased ALT/AST, headache [3] | Similar overall pooled proportion of AEs (85.6% vs 87.2%) |
| Serious AEs | 7.5% | 5.6% | Higher incidence with this compound |
| Liver Enzyme Elevations (≥5x ULN) | 5.0% (first 12 weeks) | <1% (first 12 weeks) | Significantly more common with this compound; cases met Hy's law criteria [1] [2] |
This compound and teriflunomide have distinct mechanisms of action, which targeted different pathways in MS pathology.
The table below summarizes the fundamental differences between the two therapeutic approaches.
| Feature | Evobrutinib (BTK Inhibitor) | Anti-CD20 Therapies (e.g., Ocrelizumab, Ofatumumab) |
|---|---|---|
| Primary Target | Bruton's Tyrosine Kinase (BTK), an intracellular enzyme [1] | CD20, a cell surface protein [2] |
| Target Cells | B cells and Myeloid cells (microglia, macrophages) [3] [1] | CD20-expressing B cells [2] |
| Core Mechanism | Reversibly inhibits B-cell receptor signaling and Fc receptor signaling in myeloid cells; modulates cell activation without depletion [4] [1] | Depletes CD20+ B cells via antibody-dependent cellular phagocytosis (ADCP) and complement-dependent cytotoxicity (CDC) [2] |
| CNS Penetrance | Designed to cross the blood-brain barrier (BBB) [5] [1] | Limited CNS penetration; primarily acts peripherally [1] |
| Key Proposed MOA in Neuroinflammation | Suppresses pro-inflammatory microglial (M1) polarization; inhibits B-cell antigen presentation and cytokine production [5] [4] | Depletes peripheral B cells, leading to indirect immunomodulatory effects on T-cells and macrophages [2] [6] |
The following table compares the clinical outcomes and safety data primarily from studies on Multiple Sclerosis.
| Aspect | This compound | Anti-CD20 Therapies |
|---|---|---|
| Efficacy on MRI Lesions | Reduces gadolinium-enhancing lesions [7] [8]. Effect on T2 lesions is less clear for some doses [7]. | Robust reduction in MRI lesion activity [2]. |
| Efficacy on Relapse Rate | Did not show a significant reduction in Annualized Relapse Rate (ARR) in a meta-analysis [7]. | Well-documented reduction in relapses [2]. |
| Impact on Disability Progression | Potential to slow progression by targeting CNS-compartmentalized inflammation; under investigation [1]. | Effective against relapse-associated worsening; limited impact on progression independent of relapse activity [1]. |
| Common Adverse Events | Nasopharyngitis, transient increase in liver enzymes (ALT/AST), GI symptoms [7] [8]. | Infusion-related reactions, increased risk of infections [2]. |
| Notable Safety Signals | Hepatotoxicity: Elevated ALT >3x ULN in 11.14% of patients (this compound 75mg BID) [7]. | B-cell depletion: Persistent hypogammaglobulinemia with long-term use is a concern [4]. |
To support the data in the tables, here is a detailed look at the key methodologies from the cited research.
This study investigated how this compound mitigates neuroinflammation after ischemic stroke by modulating microglia.
The REBELLION-MS study analyzed the changes in the immune landscape of RRMS patients treated with Ocrelizumab or Ofatumumab.
The diagrams below illustrate the core mechanisms and experimental setups based on the search results.
This diagram summarizes the proposed mechanism of this compound action from preclinical studies in stroke models [5]. It inhibits the TLR4/Myd88/NF-κB pathway, which is activated by ischemic stress, leading to reduced pro-inflammatory M1 microglial polarization and promoted anti-inflammatory M2 polarization.
This workflow outlines the comprehensive methodology used in the REBELLION-MS study to profile changes in the immune cell landscape following anti-CD20 therapy [2]. It combines high-dimensional flow cytometry with advanced computational analysis to link immunological changes to clinical outcomes.
| Outcome Measure | Evobrutinib (75 mg twice daily) | Dimethyl Fumarate (240 mg twice daily) | Source & Study Details |
|---|---|---|---|
| T1 Gadolinium-Enhancing (Gd+) Lesions (primary endpoint in initial trial) | Significant reduction vs. placebo from weeks 12-24 [1]. Long-term (192 weeks) data show T1 Gd+ lesion numbers remained low [2]. | Data from the same trial served as an active comparator; no significant difference vs. placebo/evobrutinib 25 mg was noted in post-hoc analysis [3]. | 48-week Phase II RCT (NCT02975349) & its Open-Label Extension (OLE) [2] [1]. |
| Slowly Expanding Lesion (SEL) Volume (a marker of chronic active lesions) | Significant reduction vs. placebo/evobrutinib 25 mg (-474.5 mm³, p=0.047) and vs. DMF (-711.6 mm³, p=0.011) at Week 48 [3]. | No significant difference vs. placebo/evobrutinib 25 mg was observed [3]. | Post-hoc analysis of the 48-week Phase II RCT (NCT02975349) [3]. |
| Annualized Relapse Rate (ARR) | 0.11 at Week 48, maintained at 0.11 through Week 192 [2]. | 0.20 at Week 24 [1]. ARR data for long-term (192-week) follow-up was not highlighted in the available results. | 48-week Phase II RCT & its OLE (NCT02975349) [2] [1]. |
The comparative data primarily comes from a Phase II, double-blind, randomized controlled trial (NCT02975349) and its subsequent Open-Label Extension (OLE) [2].
The distinct MRI outcomes can be understood by the different mechanisms of action (MoA) of the two drugs.
The diagram above illustrates the core difference: this compound's ability to cross the blood-brain barrier (BBB) and target cells within the CNS.
This compound's MoA: As an oral, highly selective, and CNS-penetrant Bruton's tyrosine kinase (BTK) inhibitor, it targets both adaptive (B cells) and innate (macrophages, microglia) immune cells [2] [4]. By inhibiting BTK within the CNS, it can directly suppress the activity of microglia, the CNS-resident immune cells. This direct action is believed to underlie its significant effect on reducing the volume of Slowly Expanding Lesions (SELs), which are driven by chronic, compartmentalized inflammation behind the BBB [3] [4].
Dimethyl Fumarate's MoA: DMF is an oral agent that primarily activates the Nrf2 antioxidant pathway [4]. Its main effects are thought to be in the peripheral immune system, shifting T-cells from a pro-inflammatory to an anti-inflammatory state and reducing oxidative stress. However, it has limited penetration across the BBB [4]. Therefore, while it can effectively reduce peripheral inflammation that leads to new Gd+ lesions, its impact on CNS-compartmentalized inflammation driving SELs appears to be limited.
The data supporting this comparison is primarily from Phase II trials. The results of ongoing Phase III trials (EVOLUTION RMS 1 & 2), which are directly comparing this compound with teriflunomide, are eagerly awaited to further confirm these findings and solidify its efficacy and safety profile [4].
| Outcome Measure | Evobrutinib (45 mg twice daily) | Teriflunomide (14 mg once daily) | Result |
|---|---|---|---|
| Primary Efficacy: Annualized Relapse Rate (ARR) [1] | |||
| • evolutionRMS1 | 0.15 | 0.14 | Not Superior (adjusted RR 1.02) |
| • evolutionRMS2 | 0.11 | 0.11 | Not Superior (adjusted RR 1.00) |
| Key Secondary Efficacy [2] | |||
| • Disability Progression | Similar to teriflunomide | Similar to this compound | Not Superior |
| • Number of New MRI Lesions | Similar to teriflunomide | Similar to this compound | Not Superior |
| Safety: Treatment-Emergent Adverse Events (TEAEs) [1] | |||
| • Overall TEAEs | 85.6% | 87.2% | Comparable |
| • Serious TEAEs | 7.5% | 5.6% | Higher with this compound |
| • Liver Enzyme Elevations (≥5x ULN) | 5.0% | <1% | Higher with this compound |
The evolutionRMS trials were designed as high-quality, pivotal Phase 3 studies.
This compound is an oral, central nervous system (CNS)-penetrant, covalent Bruton's tyrosine kinase (BTK) inhibitor [3]. Its mechanism targets specific immune cells involved in multiple sclerosis pathology.
As the diagram shows, this compound works by:
The evolutionRMS results highlight a significant disconnect between early-phase promise and Phase 3 outcomes.
| BTK Inhibitor | Trial Phase | Dosage | Effect on T1 Gd+ Lesions | Key Findings & Additional Outcomes |
|---|
| Evobrutinib [1] | Phase II | 75 mg once daily | Reduced by 70% vs. placebo (rate ratio 0.30) | • ARR: 0.13 (vs. placebo 0.37). • T2 Lesions: Significant reduction with 75 mg twice daily vs. placebo (rate ratio 0.42) [1]. | | This compound [2] | Phase II | 75 mg daily | Reduced by 56% vs. placebo (weeks 12-24) | Data from a different analysis of the phase II trial [2]. | | Tolebrutinib [2] | Phase II | 60 mg daily | Reduced by 87% vs. placebo (week 12) | — |
The core data for this compound's efficacy comes from a 48-week, randomized, placebo-controlled, double-blind phase II trial [3] [1].
The following diagram illustrates the proposed dual mechanism of action of BTK inhibitors like this compound in multiple sclerosis, targeting both peripheral and central nervous system inflammation.
The diagram shows that this compound works through two main compartments [2] [4]:
While the phase II data for this compound was promising, it is important to note the outcomes of subsequent phase III trials:
| Trial Phase / Identifier | Comparison / Arms | ARR Result | Key Details & Outcome |
|---|---|---|---|
| Phase II (NCT02975349) [1] [2] | Evobrutinib 75 mg twice-daily | 0.11 (95% CI, 0.04-0.25) | Primary endpoint met. Low ARR was sustained through a 144-week open-label extension (total 192 weeks) [2]. |
| Phase III (EVOLUTION RMS 1) [3] [4] | This compound vs. Teriflunomide (Aubagio) | 0.15 vs. 0.14 | Primary endpoint not met. No statistically significant difference in ARR reduction [3] [4]. |
| Phase III (EVOLUTION RMS 2) [3] [4] | This compound vs. Teriflunomide (Aubagio) | 0.11 vs. 0.11 | Primary endpoint not met. No statistically significant difference in ARR reduction [3] [4]. |
For a clear understanding of how the data was generated, here are the core designs of the key trials cited.
Phase II Trial (NCT02975349) Design [1] [2]:
Phase III EVOLUTION Program (RMS 1 & 2) Design [3] [4]:
This compound is an oral, central nervous system (CNS)-penetrant Bruton's tyrosine kinase (BTK) inhibitor. The proposed mechanism of action for this drug class in MS involves modulating both peripheral and CNS-compartmentalized inflammation, as illustrated below.
The diagram shows how BTK inhibitors target two key pathways in MS [5]:
The disparity between the positive Phase II results and the negative Phase III outcomes is significant. While the initial data was promising, the failure in larger, more robust Phase III trials indicates that This compound did not demonstrate superior efficacy over the established therapy, teriflunomide, in controlling relapses in RMS [3] [4]. It's worth noting that the ARR for teriflunomide in these trials was lower than historically reported, which may have contributed to the difficulty in showing a treatment difference [3] [4].
The future of BTK inhibitors in MS will depend on further research to determine if their unique mechanism of action provides benefits in areas not fully addressed by current therapies, such as slowing disease progression.
The table below summarizes a systematic review and network meta-analysis of randomized controlled trials (RCTs) for relapsing multiple sclerosis. It directly compares the key characteristics of Evobrutinib and Tolebrutinib [1] [2].
| Feature | This compound | Tolebrutinib |
|---|---|---|
| Representative Dose | 45 mg and 75 mg, twice daily (BID) [2] | 60 mg, once daily (QD) [1] [2] |
| Key Efficacy on MRI Lesions | Significantly reduces gadolinium-enhancing lesions vs. placebo; efficacy comparable to teriflunomide [2]. | Reduces new/enlarged T2 lesions vs. placebo; effects appear dose-dependent [1] [2]. |
| Impact on Annualized Relapse Rate (ARR) | Demonstrated a trend in reducing ARR in Phase II; Phase III trials are ongoing [3] [4]. | No significant reduction in ARR shown in the included analysis [2]. |
| Most Common Adverse Events (AEs) | Nasopharyngitis; transient increase in liver enzymes (ALT, AST) [1] [4]. | Nasopharyngitis; mild gastrointestinal symptoms [1]. |
| Notable Safety Signals | Elevated Alanine Aminotransferase (ALT) >3x ULN in 11.14% of patients; requires liver monitoring [2]. | Hepatotoxic effects are fewer than this compound; elevated ALT >3x ULN in 3.67% of patients [2]. |
| CNS Penetration & Microglial Modulation | Preclinical data suggest it can cross the blood-brain barrier and may modulate microglial activity [5] [6]. | Suggested to potentially have better effects on the central nervous system, though not directly compared in trials [1]. |
Beyond the direct comparison, here is a more detailed look at the profile of each drug based on the available evidence.
This compound: The safety and efficacy data for this compound over 108 weeks come from a Phase II trial and its open-label extension [4].
Tolebrutinib: The evidence for Tolebrutinib highlights its dose-dependent efficacy [1] [2].
The comparative data are derived from rigorous clinical trial methodologies. Below is an outline of the experimental designs that generated the evidence.
Study Design for Systematic Review & Meta-Analysis [2]:
Study Design for Phase II this compound Trial [3] [4]:
BTK inhibitors represent a novel mechanism in MS treatment by targeting both peripheral B-cells and CNS-resident microglia. The following diagram illustrates the proposed signaling pathway through which this compound modulates neuroinflammation, based on preclinical studies [6].
The diagram shows that in response to damage (like cerebral ischemia), the TLR4/Myd88 pathway is activated, leading to the phosphorylation and activation of BTK. Active BTK then promotes the activation of the transcription factor NF-κB, which drives the polarization of microglia towards a pro-inflammatory M1 phenotype. These M1 microglia release harmful pro-inflammatory cytokines. This compound enters the CNS and covalently binds to BTK, inhibiting its activation and thereby dampening this entire neuroinflammatory cascade [5] [6].
This compound is an oral, CNS-penetrant Bruton's tyrosine kinase (BTK) inhibitor. The data below summarizes its key pharmacokinetic and efficacy metrics based on clinical trials.
Table 1: this compound CSF Penetration and Long-Term Efficacy Data (Phase II Trial) [1]
| Metric | Data at Week 48 (Double-Blind Period) | Data up to Week 192 (Open-Label Extension) |
|---|---|---|
| Dosing | 75 mg twice daily | Switched to/maintained at 75 mg twice daily |
| Annualized Relapse Rate (ARR) | 0.11 (95% CI: 0.04-0.25) | 0.11 (95% CI: 0.05-0.22) |
| CSF Penetration | Not measured in the double-blind period | Detected in the CSF of all sub-study patients; concentrations were similar to those in plasma |
| Gadolinium-enhancing T1 Lesions | Numbers remained low | Numbers remained low |
| Serum Neurofilament Light Chain (sNfL) | - | Fell to levels comparable to a non-MS population (as measured by Z-scores) |
| Expanded Disability Status Scale (EDSS) | - | Remained stable |
| Safety | - | No new safety signals were identified over the long-term treatment |
BTK inhibitors represent a promising new class of therapies for MS, with differing abilities to cross the blood-brain barrier (BBB). The table below compares this compound with other major BTK inhibitors under investigation.
Table 2: Comparison of BTK Inhibitors in Multiple Sclerosis [2] [3]
| BTK Inhibitor | Key Efficacy Findings on MRI Lesions | Impact on Annualized Relapse Rate (ARR) | Blood-Brain Barrier (BBB) Penetration | Notable Safety Findings |
|---|---|---|---|---|
| This compound | Reduces Gd-enhancing lesions; comparable to teriflunomide [2]. | No significant reduction in Phase III trials [3]. | Yes, detected in CSF at concentrations similar to plasma [1]. | Elevated ALT (>3x ULN) in 11.14% of patients [2]. |
| Tolebrutinib | Reduces new/enlarged T2 lesions in a dose-dependent manner [2]. | No significant reduction in Phase III trials [3]. | Readily crosses the BBB at biologically relevant concentrations [3]. | Lower hepatotoxicity (ALT >3x ULN in 3.67%); minor bleeding events [2] [3]. |
| Fenebrutinib | - | - | Conflicting evidence regarding BBB penetration [3]. | - |
The data presented in the tables above are derived from specific, robust clinical and sub-study protocols. Below are the key methodologies used to generate this evidence.
1. Protocol for Measuring this compound CSF Concentration [1]
2. Protocol for Evaluating Efficacy via MRI Lesions [1] [2]
BTK inhibitors modulate immune cell signaling both peripherally and within the central nervous system. The diagram below illustrates the key pathways and cellular targets.
This diagram shows the dual mechanisms of CNS-penetrant BTK inhibitors. In the peripheral compartment, they inhibit BTK in B cells, reducing activation and pro-inflammatory signaling [3] [4]. Once across the BBB, in the CNS compartment, they target BTK in resident microglia, modulating neuroinflammation by shifting them from a pro-inflammatory (M1) to a reparative (M2) state [4] [5].
The table below summarizes the core differences in how Evobrutinib and traditional anti-inflammatories target neuroinflammation.
| Feature | This compound (BTK Inhibitor) | Traditional Anti-inflammatories (e.g., NSAIDs, Statins) |
|---|---|---|
| Primary Target | Bruton's Tyrosine Kinase (BTK) in B-cells and myeloid cells (microglia/macrophages) [1] [2] [3]. | Cyclooxygenase (COX) enzymes, HMG-CoA reductase [1] [4]. |
| Mechanism in Microglia | Inhibits BTK, downregulating the TLR4/Myd88/NF-κB signaling pathway. This reduces pro-inflammatory M1-like polarization and promotes anti-inflammatory M2-like polarization [1] [5]. | Broad anti-inflammatory and antioxidant effects; not targeted to specific microglial signaling pathways [1]. |
| Blood-Brain Barrier (BBB) Penetrance | Yes. As a small molecule, it crosses the BBB to act on CNS-resident microglia [1] [5] [2]. | Generally poor or limited. This restricts efficacy against compartmentalized CNS inflammation [1] [6]. |
| Therapeutic Time Window | Potentially wider. Preclinical data shows efficacy when administered 24-72 hours post-stroke, targeting the peak neuroinflammatory phase [1]. | Narrow (often <6 hours post-stroke), missing the peak inflammatory window [1]. |
| Cellular Specificity | High specificity for hematopoietic cell lineages (B cells, microglia, macrophages), sparing other CNS cells [1] [3]. | Low specificity; affects a broad range of cell types throughout the body. |
| Key Supporting Experimental Findings | - Reduces infarct volume and improves functional recovery in mouse MCAO models [1].
To support the data in the table, here is a detailed look at the key methodologies used to generate the evidence for this compound.
This protocol is central to the data from [1].
This method is used in both [1] and [5] to elucidate the molecular mechanism.
The following diagrams illustrate the proposed mechanism of this compound and a generalized workflow for its preclinical validation, integrating the protocols described above.
The data indicates that this compound represents a paradigm shift from traditional anti-inflammatories by moving from broad suppression to targeted modulation of specific immune cells within the CNS. Its potential to impact compartmentalized inflammation—chronic inflammation driven by CNS-resident cells—is a key advantage for treating the progressive phases of diseases like Multiple Sclerosis, where current therapies have limited efficacy [2] [6].
However, this promising profile comes with important considerations for drug development:
| Metric | Key Findings (Evobrutinib 75 mg Twice Daily) |
|---|---|
| EDSS Scores | Remained stable from week 48 through week 192 [1] [2]. |
| Annualized Relapse Rate (ARR) | 0.11 at week 48, maintained up to week 192 [1]. |
| MRI Lesion Activity | Number of T1 gadolinium-enhancing (Gd+) lesions and T2 lesion volume remained low [1] [2]. |
| Neurofilament Light Chain (NfL) | Serum NfL (a biomarker of neuronal injury) fell to levels comparable to a non-MS population [1]. |
| Safety Profile | No new safety signals were identified. Most common adverse events included nasopharyngitis and reversible increases in liver transaminases [1]. |
This compound is an oral, highly selective, and central nervous system (CNS)-penetrant Bruton's tyrosine kinase (BTK) inhibitor [1] [2]. Its proposed dual mechanism offers a potential advantage over some existing therapies.
The following diagram illustrates this dual mechanism of action:
The key evidence for this compound's effect on EDSS comes from a Phase II clinical trial design that included a double-blind period (DBP) followed by an open-label extension (OLE).
The workflow of this trial is illustrated below:
This compound is one of several BTK inhibitors in late-stage development for MS. The table below compares it with two other key investigational candidates based on available data.
| Feature | This compound | Tolebrutinib | Fenebrutinib |
|---|---|---|---|
| BTK Binding | Irreversible (Covalent) [3] | Irreversible (Covalent) [5] | Reversible [5] [3] |
| Reported CNS Penetrance | Detected in CSF; concentrations similar to plasma [1] | Designed for high CNS exposure; reported higher CSF exposure than this compound in NHP study [5] | CSF exposure reported in NHP study [5] |
| Phase II ARR (75 mg BID) | 0.11 (up to 192 wks) [1] | Data from Phase 3 awaited | Data from Phase 3 awaited |
| Phase III Trials | vs. Teriflunomide in RMS (Completed, results pending) [3] | vs. Teriflunomide in RMS; vs. placebo in PPMS/SPMS (Ongoing) [3] | vs. Teriflunomide in RMS; vs. Ocrelizumab in PPMS (Ongoing) [3] |
The long-term stability in EDSS scores observed with this compound is a promising finding. This sustained effect, coupled with a low ARR and reduced neuronal injury (as indicated by NfL levels), supports the continued investigation of its potential to limit disability accumulation in RMS [1] [2].
The available Phase II data for this compound provides a solid foundation for its potential use in RMS. The definitive assessment of its efficacy and safety, particularly in comparison to established therapies, awaits the full analysis and publication of its Phase III trial results.
The tables below consolidate the key findings on this compound's performance from its Phase II trial and open-label extension (OLE).
Table 1: Clinical and Radiological Efficacy of this compound (75mg twice daily) This table shows the core efficacy metrics from the Phase II trial and its long-term extension [1].
| Efficacy Measure | Result at 48 Weeks (Double-Blind Period) | Result up to 192 Weeks (Including Open-Label Extension) |
|---|---|---|
| Annualized Relapse Rate (ARR) | 0.11 (95% CI: 0.04-0.25) [1] | Maintained at 0.11 (95% CI: 0.05-0.22) [1] |
| T1 Gadolinium-Enhancing (Gd+) Lesions | Significant reduction vs. placebo (primary endpoint) [1] [2] | Numbers remained low [1] |
| Serum NfL (sNfL) Z-score | Data from post-hoc analysis showed largest reduction vs. placebo at weeks 12 and 24 [2] [3] [4] | Fell to levels comparable to a non-MS population (age- and BMI-adjusted Z-score) [1] |
| Expanded Disability Status Scale (EDSS) | - | Remained stable over the long-term follow-up [1] |
Table 2: Contextual Data on Other BTK Inhibitors in MS Development This table provides context on other BTK inhibitors based on the available search results. Note: This is not a direct head-to-head comparison, as data comes from separate trials [5].
| BTK Inhibitor | Phase 2 MRI Lesion Reduction (vs. Placebo) | Key Reported Phase 3 Outcomes (Relapsing MS) | Central Nervous System (CNS) Penetrance |
|---|---|---|---|
| This compound | 56% reduction (Gd+ lesions, weeks 12-24) [5] | Did not meet primary endpoint (no difference in ARR vs. teriflunomide) [5] | Detected in CSF at concentrations similar to free plasma [1] [2] |
| Tolebrutinib | 87% reduction (Gd+ lesions at 12 weeks) [5] | Did not meet primary endpoint (no difference in ARR vs. teriflunomide) [5] | Readily crosses the BBB [5] |
The data on this compound's effect on NfL were generated through the following experimental frameworks:
1. Clinical Trial Design
2. Biomarker Measurement Protocol
The following diagram illustrates the proposed mechanism by which this compound, a CNS-penetrant BTK inhibitor, acts in multiple sclerosis.
This diagram shows how this compound targets BTK in both the peripheral and central nervous systems. By inhibiting BTK, it reduces the activation of harmful immune cells (B-cells and microglia), which in turn leads to a reduction in neuroaxonal injury and the subsequent release of NfL, a key biomarker of neuronal damage [1] [2] [5].
For researchers and drug development professionals, the key takeaways are:
| Drug Name | Type of Inhibitor | Highest Reported Trial Phase (for RA) | Key Findings/Status |
|---|---|---|---|
| Evobrutinib [1] | Irreversible | Phase 2 | No specific results found. Development for multiple sclerosis was discontinued after Phase 3 trials failed to meet endpoints [2]. |
| Fenebrutinib [1] | Reversible | Phase 2 | No specific results found. |
| Spebrutinib [1] | Irreversible | Phase 2 | No specific results found. |
| Poseltinib [1] | Irreversible | Phase 2 | Trial was aborted due to a low likelihood of achieving adequate clinical response in an interim analysis. |
| Tirabrutinib [1] | Irreversible | Phase 1 | Still in early-stage clinical trials as of a 2021 review. |
While specific human trial results for RA are not available in the search findings, the theoretical rationale and preclinical data provide context for why these drugs were investigated.
BTK is a crucial signaling molecule in the B cell receptor (BCR) pathway and the Fc-γ receptor (FcγR) pathway in myeloid cells (e.g., macrophages, monocytes) [1]. In rheumatoid arthritis, dysregulated B cells contribute to disease progression by producing autoantibodies (like rheumatoid factor) and inflammatory cytokines [1]. BTK inhibition impacts RA pathophysiology by:
The following diagram illustrates the role of BTK in the cellular processes relevant to rheumatoid arthritis.
The collagen-induced arthritis (CIA) mouse model is a standard preclinical model for RA. In this model, this compound demonstrated a significant, dose-dependent reduction in arthritis disease activity. One study cited showed that while methotrexate alone reduced arthritis by 13%, this compound at doses of 1 mg/kg and 3 mg/kg led to reductions of 69% and 92%, respectively [1].
The data below summarizes key outcomes from a phase II, randomized, double-blind, placebo-controlled trial of evobrutinib in patients with active, autoantibody-positive SLE.
| Parameter | Placebo | This compound 25 mg QD | This compound 75 mg QD | This compound 50 mg BID |
|---|---|---|---|---|
| Primary Endpoint: SRI-4 Response at Week 52 (mITT population) [1] | Not provided (data showed no statistically significant difference vs. placebo) | Not provided (data showed no statistically significant difference vs. placebo) | Not provided (data showed no statistically significant difference vs. placebo) | Not provided (data showed no statistically significant difference vs. placebo) |
| Primary Endpoint: SRI-6 Response at Week 52 (High Disease Activity subpopulation) [1] | Not provided (data showed no statistically significant difference vs. placebo) | Not provided (data showed no statistically significant difference vs. placebo) | Not provided (data showed no statistically significant difference vs. placebo) | Not provided (data showed no statistically significant difference vs. placebo) |
| Patients with any TEAE [1] | Comparable to this compound groups | No clear dose effect; incidence similar to placebo | No clear dose effect; incidence similar to placebo | No clear dose effect; incidence similar to placebo |
| Common TEAEs (across all this compound doses) [2] | Nasopharyngitis (5.5%), UTI (8.5%), Diarrhea (4.8%) | Nasopharyngitis, Urinary Tract Infection (UTI), Diarrhea were most common [2] | ||
| Serious Infections EAIR (per 100 pt-years) [2] | 2.1 | 2.7 (across all this compound doses) | ||
| Elevated ALT TEAEs EAIR (per 100 pt-years) [2] | 0.7 | 2.8 (across all this compound doses) |
Abbreviations: BID: Twice daily; EAIR: Exposure-Adjusted Incidence Rate; QD: Once daily; SRI-4/6: SLE Responder Index (4 or 6-point improvement); TEAE: Treatment-Emergent Adverse Event; mITT: modified Intent-to-Treat.
The key details of the clinical trial methodology are as follows [1]:
This compound is a highly selective, covalent (irreversible) inhibitor of Bruton's Tyrosine Kinase (BTK) [3]. The following diagram illustrates the relevant signaling pathways in SLE and the point of inhibition by this compound.
This mechanism targets both the adaptive and innate immune systems, which are implicated in SLE pathogenesis [3]. Preclinical models suggested that a mean BTK occupancy of 80% was linked to near-complete disease inhibition in mouse models of RA and SLE [3].
While this compound failed its primary endpoints in SLE, other BTK inhibitors have shown varying results. The table below places this compound's outcome in the context of other agents in the same class.
| BTK Inhibitor | Stage of Development in SLE | Reported Outcome in SLE | Key Differentiating Notes |
|---|---|---|---|
| This compound | Phase II [4] [1] | Negative (Did not meet primary endpoints) [5] [1] | CNS-penetrant; covalent binding; no efficacy in SLE but active in MS trials [2] [6]. |
| Fenebrutinib | Phase II [4] | Negative [4] | Reversible inhibitor. |
| Orelabrutinib | Phase II (in China) [4] | Positive [4] | Data from regional studies. |
| Ibrutinib | Approved for malignancies [3] | Not developed for SLE | Used as a reference for kinase selectivity; known for more off-target effects [3]. |
The failure of this compound in SLE, despite a strong preclinical rationale, highlights the complexity of translating mechanistic insights into clinical success. Several factors may explain this outcome:
For researchers and drug development professionals, the case of this compound in SLE offers critical lessons: